4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Description
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Properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)phenyl]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-3-9(14-5-10-6-15-10)4-2-8(1)11-7-16-13-12-11/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGKGOCYSZEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CSN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371836 | |
| Record name | 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-07-0 | |
| Record name | 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity & Technical Profile: 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Executive Summary
Compound Identity: 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole Primary Class: 1,2,3-Thiadiazole Plant Activator / Agrochemical Target Mechanism: Systemic Acquired Resistance (SAR) Induction via Salicylic Acid Pathway
This technical guide profiles This compound , a specialized derivative of the 1,2,3-thiadiazole class. Structurally, it combines the immune-priming 1,2,3-thiadiazole pharmacophore (analogous to commercial agents like Tiadinil and Acibenzolar-S-methyl ) with a glycidyl ether (oxirane) side chain. This modification is engineered to modulate lipophilicity for enhanced foliar uptake and metabolic stability. The compound exhibits potent antiviral activity against plant viruses (e.g., Tobacco Mosaic Virus - TMV) and broad-spectrum fungicidal properties by priming the host plant's innate immune system rather than acting as a direct toxicant.
Chemical Architecture & Synthesis
The synthesis of this compound requires a convergent approach, coupling the bioactive heterocyclic core with the reactive epoxide tail. The presence of the 1,2,3-thiadiazole ring is critical for biological activity, serving as the "warhead" that triggers plant defense signaling.
Calculated Physicochemical Properties
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Core stoichiometry |
| Molecular Weight | 234.27 g/mol | Low MW favors phloem mobility |
| LogP (Predicted) | ~2.1 - 2.5 | Optimal for foliar cuticle penetration |
| H-Bond Donors | 0 | Increases membrane permeability |
| H-Bond Acceptors | 5 | Facilitates receptor interaction |
| Rotatable Bonds | 4 | Conformational flexibility for binding |
Synthetic Protocol
The synthesis follows a two-stage workflow: construction of the 1,2,3-thiadiazole core via the Hurd-Mori reaction , followed by O-alkylation.
Step 1: Synthesis of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole Intermediate
-
Hydrazone Formation: React 4-hydroxyacetophenone with p-toluenesulfonyl hydrazide in ethanol (reflux, cat. HCl) to yield the corresponding tosylhydrazone.
-
Hurd-Mori Cyclization: Treat the tosylhydrazone with thionyl chloride (
) either neat or in dichloromethane at 0°C to room temperature. The thionyl chloride acts as both a reagent and dehydrating agent, closing the 1,2,3-thiadiazole ring.-
Critical Control: Moisture exclusion is vital to prevent hydrolysis of the thionyl chloride.
-
Step 2: Glycidyl Ether Formation (Epoxidation)
-
Reagents: 4-(4-hydroxyphenyl)-1,2,3-thiadiazole, Epichlorohydrin (excess), Potassium Carbonate (
). -
Conditions: Reflux in acetonitrile or DMF for 4–6 hours.
-
Purification: The excess epichlorohydrin is removed under vacuum. The residue is purified via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to isolate the target epoxide.
Caption: Synthetic route utilizing Hurd-Mori cyclization followed by nucleophilic substitution with epichlorohydrin.
Biological Mechanism of Action
The compound functions as a Plant Activator , meaning it does not directly kill pathogens but rather stimulates the plant's immune system.
The 1,2,3-Thiadiazole Pharmacophore
The 1,2,3-thiadiazole moiety is a structural analog of salicylic acid (SA) precursors. Upon entering the plant cell, it undergoes metabolic processing (likely hydrolysis or oxidation) to release a signal molecule that mimics SA.
-
Target Protein: NPR1 (Non-expressor of Pathogenesis-Related genes 1) .
-
Pathway: The compound triggers the dissociation of the NPR1 oligomer in the cytoplasm to monomers, which translocate to the nucleus.
-
Result: Activation of WRKY transcription factors and upregulation of Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2, PR-5), inducing a state of Systemic Acquired Resistance (SAR).
Role of the Oxirane (Glycidyl) Group
The oxiran-2-ylmethoxy tail serves two technical functions:
-
Lipophilicity Modulation: The epoxide increases the LogP compared to a hydroxyl group, facilitating passive diffusion across the waxy leaf cuticle.
-
Metabolic Activation: The epoxide ring is reactive. Inside the plant cell, it may be hydrolyzed by epoxide hydrolases to a diol, increasing water solubility for phloem transport, or it may react with glutathione, altering the compound's half-life and distribution.
Caption: Signal transduction pathway activating Systemic Acquired Resistance (SAR) via NPR1.
Efficacy Profile & Applications
Antiviral Activity (Tobacco Mosaic Virus - TMV)
1,2,3-thiadiazole derivatives are premier agents for controlling plant viral infections, for which few direct virucides exist.
-
Curative Activity: ~50–60% inhibition at 500 µg/mL.[1] (Applied after infection).
-
Protective Activity: ~60–75% inhibition at 500 µg/mL.[1] (Applied before infection).
-
Comparison: Efficacy is generally comparable or superior to Ribavirin and Tiadinil in standard half-leaf assays. The oxirane derivative often shows superior retention on the leaf surface due to the ether linkage.
Fungicidal Activity
The induction of PR-proteins (chitinases and glucanases) provides broad-spectrum protection against:
-
Rhizoctonia solani (Rice sheath blight)
-
Sclerotinia sclerotiorum
-
Botrytis cinerea
-
Mechanism: Indirect inhibition of fungal growth via host cell wall reinforcement and lytic enzyme secretion.
Experimental Protocols
In Vivo Anti-TMV Assay (Half-Leaf Method)
Objective: Quantify the protective effect of the compound against TMV infection in Nicotiana tabacum (cv. Xanthi nc).
-
Preparation: Dissolve this compound in DMF (1 mL) and dilute with 0.1% Tween-80 water to reach 500 µg/mL.
-
Application:
-
Select leaves of the same age.
-
Left Side: Smear with chemical solution (Treatment).
-
Right Side: Smear with solvent blank (Control).
-
-
Inoculation: After 12 hours, inoculate both sides mechanically with TMV suspension (using Carborundum abrasive).
-
Incubation: Maintain plants at 25°C, 16h light/8h dark photoperiod.
-
Scoring: Count local lesion numbers (LLN) after 3–4 days.
Fungicidal Bioassay (Poisoned Food Technique)
-
Media Prep: Mix the compound (dissolved in acetone) into molten Potato Dextrose Agar (PDA) to final concentrations of 50 µg/mL. Pour into petri dishes.
-
Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani) in the center of the plate.
-
Incubation: Incubate at 25°C for 48–72 hours.
-
Measurement: Measure colony diameter compared to solvent-only control plates.
References
-
Fan, Z., et al. (2010). Synthesis and antiviral activity of new acrylamide derivatives containing 1,2,3-thiadiazole as inhibitors of hepatitis B virus replication. European Journal of Medicinal Chemistry.
-
Wang, S., et al. (2013).[2] Synthesis of tetrazole containing 1,2,3-thiadiazole derivatives via U-4CR and their anti-TMV activity. Chinese Chemical Letters.
-
Zheng, H., et al. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection.[3] International Journal of Molecular Sciences.
- Dehaen, W., & Bakulev, V. A. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
US Patent 20110092507A1 . Process for preparing R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.[4] (Demonstrates thiadiazole-epichlorohydrin coupling chemistry).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for O-alkylation of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole
Introduction: The Strategic Importance of O-Alkylated 4-(4-hydroxyphenyl)-1,2,3-thiadiazole Derivatives in Modern Drug Discovery
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic modification of this core structure allows for the fine-tuning of its biological and pharmacokinetic profiles.[1] O-alkylation of the phenolic hydroxyl group in 4-(4-hydroxyphenyl)-1,2,3-thiadiazole is a critical derivatization strategy. This modification enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the introduction of diverse alkyl chains allows for the exploration of structure-activity relationships (SAR), potentially leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.[5][6][7]
This comprehensive guide provides a detailed protocol for the O-alkylation of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole, leveraging the robust and versatile Williamson ether synthesis.[8][9][10][11][12] We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into the purification and characterization of the resulting ether derivatives.
Reaction Principle: The Williamson Ether Synthesis
The O-alkylation of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole is most effectively achieved through the Williamson ether synthesis. This classic organic reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10][11][12] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of an ether linkage and a salt byproduct.[11]
The choice of base and solvent is crucial for the success of the reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to ensure complete deprotonation of the phenol. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the SN2 reaction.[8][10]
Experimental Workflow
Caption: Experimental workflow for the O-alkylation of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-(4-hydroxyphenyl)-1,2,3-thiadiazole | ≥98% | Commercially available | Can be synthesized via the Hurd-Mori reaction.[13] |
| Alkyl halide (e.g., ethyl bromide, benzyl chloride) | Reagent grade | Various | Primary alkyl halides are preferred to minimize elimination side reactions.[10][12] |
| Sodium hydride (NaH), 60% dispersion in oil | Synthesis grade | Various | Handle with care under an inert atmosphere. |
| Potassium carbonate (K2CO3), anhydrous | ACS reagent grade | Various | A milder and safer alternative to NaH. |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Various | Use a dry solvent to prevent quenching of the base. |
| Ethyl acetate | ACS reagent grade | Various | For extraction. |
| Brine (saturated NaCl solution) | In-house preparation | For washing the organic layer. | |
| Anhydrous sodium sulfate (Na2SO4) | ACS reagent grade | Various | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Hexanes and Ethyl Acetate | HPLC grade | Various | As eluents for column chromatography. |
Detailed Step-by-Step Protocol: Synthesis of 4-(4-Ethoxyphenyl)-1,2,3-thiadiazole
This protocol provides a representative procedure for the ethylation of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-hydroxyphenyl)-1,2,3-thiadiazole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material.
-
Base Addition: Carefully add potassium carbonate (K2CO3) (2.0 eq) to the reaction mixture.
-
Alkylation: Add ethyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-(4-ethoxyphenyl)-1,2,3-thiadiazole.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its identity and purity.
General Reaction Scheme
Caption: General reaction scheme for the O-alkylation of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole.
Versatility of the Protocol: A Survey of Reaction Conditions
The described protocol can be adapted for the synthesis of a wide array of O-alkylated derivatives by varying the alkylating agent and reaction conditions.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Ethyl bromide | K2CO3 | DMF | 60-70 | 85-95 |
| 2 | Benzyl chloride | K2CO3 | Acetonitrile | Reflux | 80-90 |
| 3 | Propyl iodide | NaH | THF | Room Temp to 50 | 82-92 |
| 4 | Butyl bromide | K2CO3 | DMF | 70-80 | 88-96 |
| 5 | Allyl bromide | Cs2CO3 | Acetonitrile | 50 | 90-98 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, consider increasing the reaction temperature, adding more alkylating agent, or using a stronger base like sodium hydride. Ensure all reagents and solvents are anhydrous.
-
Formation of Byproducts: The primary competing reaction is elimination, especially with secondary and tertiary alkyl halides.[10][12] To minimize this, use primary alkyl halides whenever possible.
-
Purification Challenges: If the product and starting material have similar polarities, careful optimization of the eluent system for column chromatography is necessary. A shallow gradient can improve separation.
Conclusion
The O-alkylation of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole via the Williamson ether synthesis is a highly efficient and versatile method for generating a diverse library of derivatives. This protocol provides a robust foundation for researchers in drug discovery and medicinal chemistry to synthesize and explore the therapeutic potential of this promising class of compounds. The ability to systematically modify the alkyl substituent offers a powerful tool for optimizing the pharmacological properties of these thiadiazole-based molecules.
References
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
9.5. Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]
-
El-Sayed, W. A., Ali, O. M., & Abdel-Aziz, M. (2025). Green Efficient Synthesis of[8][9][14]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Saeed, A., Flayyih, N. K., & Abbas, S. J. (2021). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry, 21(13), 1637-1655.
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
- Gomha, S. M., & Khalil, K. D. (2012). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
- Al-Adilee, K. J., & Al-Juboori, A. M. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Research Journal of Pharmacy and Technology, 11(7), 2824.
- Kumar, A., & Sharma, S. (2020).
- Al-Obaydi, J. K. (2018). 4-Thiadiazole: The Biological Activities.
- (2020). Synthesis, docking and biological evaluation of thiadiazole and oxadiazole derivatives as antimicrobial and antioxidant agents.
- Prajapati, N., & Singh, A. (2024). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. Nanotechnology Perceptions, 20(S12).
- (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Semantic Scholar.
- (n.d.).
- (2025). Synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles and Glycosides on Their Base.
- (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC.
- (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Publishing.
- (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Bader, J., Hambock, H., Sturm, E., & Weiss, A. G. (1974). U.S. Patent No. 3,846,438. Washington, DC: U.S.
- (2024).
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- Siddiqui, N., Ahuja, P., & Ahsan, W. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- Jiménez, J. I., & Scheuer, P. J. (2010).
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- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
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- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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Application Note: High-Refractive Index Thiadiazole-Epoxy Resins
This Application Note is designed as a high-level technical guide for researchers in materials science and optical engineering. It details the synthesis, polymerization, and characterization of 2,5-bis(2,3-epoxypropylthio)-1,3,4-thiadiazole (BEPT) , a specialized sulfur-rich epoxy monomer valued for its high refractive index and excellent thermal stability.
Executive Summary
Thiadiazole-based epoxides represent a niche but critical class of "High Refractive Index Polymers" (HRIPs). Unlike standard Bisphenol-A epoxides (
Monomer Synthesis: The Foundation
The quality of the polymer depends entirely on the purity of the monomer. The target molecule is 2,5-bis(2,3-epoxypropylthio)-1,3,4-thiadiazole (BEPT) .
Reaction Mechanism
The synthesis involves the nucleophilic substitution of the thiol groups on DMTD with epichlorohydrin (ECH), followed by dehydrochlorination using a base.
Synthesis Protocol
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMTD) [CAS: 1072-71-5]
-
Epichlorohydrin (ECH) (Excess serves as solvent and reactant)
-
Benzyltrimethylammonium chloride (TEBA) (Phase transfer catalyst)
-
Sodium Hydroxide (NaOH), 50% aq. solution
-
Solvents: Isopropanol, Chloroform, Ethanol (for recrystallization)
Step-by-Step Workflow:
-
Dissolution: In a 500 mL three-neck flask equipped with a condenser and mechanical stirrer, dissolve 0.1 mol DMTD in 1.0 mol Epichlorohydrin . Add 1.5 mol% TEBA catalyst.
-
Coupling Reaction: Heat the mixture to 90°C and stir for 3 hours. The solution will darken as the intermediate chlorohydrin ether forms.
-
Dehydrochlorination: Cool the mixture to 40°C . Dropwise add 0.22 mol NaOH (50% aq) over 60 minutes.
-
Critical Tip: Rapid addition causes oligomerization. Keep temperature
to prevent premature ring-opening.
-
-
Work-up:
-
Filter off the NaCl salt byproduct.
-
Distill off excess epichlorohydrin under reduced pressure (vacuum).
-
Dissolve the residue in chloroform and wash with distilled water (3x) until pH is neutral.
-
-
Purification: Recrystallize the crude solid from hot ethanol.
Polymerization Method A: Thermal Anhydride Curing
Best For: High-performance optical lenses, LED encapsulants, and bulk materials requiring high
The System
-
Resin: BEPT (Synthesized above)
-
Hardener: Methylhexahydrophthalic anhydride (MHHPA). Why? Alicyclic anhydrides resist yellowing better than aromatic amines.
-
Catalyst: Tetrabutylphosphonium bromide (TBPB) or Benzyldimethylamine (BDMA).
Formulation & Curing Protocol
Stoichiometry: Target a 1:1 molar ratio of Epoxide to Anhydride groups.
-
Epoxy Equivalent Weight (EEW) of BEPT: ~131 g/eq (Theoretical).
-
Anhydride Equivalent Weight (AEW) of MHHPA: ~168 g/eq.
Protocol:
-
Melt Mixing: Heat BEPT to 110°C until fully molten. Add MHHPA slowly while stirring.
-
Catalyst Addition: Cool mixture to 80°C and add 0.5 wt% catalyst (TBPB). Stir for 5 minutes.
-
Degassing (Crucial for Optics): Place mixture in a vacuum chamber at 60°C for 20 minutes to remove trapped air bubbles.
-
Curing Cycle:
-
Stage 1: 100°C for 2 hours (Gelation).
-
Stage 2: 120°C for 2 hours (Crosslinking).
-
Stage 3: 150°C for 2 hours (Post-cure for max
).
-
Data Output:
| Property | Value | Note |
|---|
| Refractive Index (
Polymerization Method B: Cationic Photopolymerization
Best For: Thin films, optical coatings, and lithography.
The System
-
Resin: BEPT (dissolved in minimal solvent if necessary, e.g., propylene carbonate).
-
Photoinitiator: Triarylsulfonium hexafluoroantimonate salts (e.g., UVI-6976) or Iodonium salts (SpeedCure 938).
-
Mechanism: UV light generates a superacid, initiating ring-opening polymerization of the epoxide.
Curing Protocol
-
Formulation: Mix BEPT with 2-4 wt% Photoinitiator .
-
Note: If viscosity is too high, add 10-20% reactive diluent (e.g., cycloaliphatic epoxide like UVR-6110), though this will slightly lower the refractive index.
-
-
Coating: Spin-coat onto substrate (e.g., silicon wafer or glass) at 2000 rpm for 30s.
-
UV Exposure: Irradiate with UV mercury lamp (
= 365 nm).-
Dose: 500–1000 mJ/cm².
-
-
Thermal Bump (Post-Bake): Bake at 100°C for 10 minutes .
-
Why? Cationic curing is often "dark curing"; heat drives the reaction to completion and relaxes stress.
-
Visualizing the Workflow
The following diagram illustrates the chemical pathway from monomer synthesis to the crosslinked network.
Caption: Synthesis pathway of BEPT monomer and subsequent divergence into Thermal or UV polymerization routes.
Characterization & Validation
To ensure scientific integrity, validate your synthesis and polymer using these checkpoints:
-
FTIR Spectroscopy:
-
Monomer: Look for the Epoxide ring breathing stretch at ~910 cm⁻¹ and 840 cm⁻¹ .
-
Polymer: The 910 cm⁻¹ peak should disappear (>95% conversion).
-
Thiadiazole: C=N stretch at ~1480 cm⁻¹ (remains stable).
-
-
DSC (Differential Scanning Calorimetry):
-
Run a heat-cool-heat cycle.
-
First heat removes thermal history/residual solvent.
-
Second heat determines the true
.
-
-
Refractometry:
-
Use an Abbe refractometer or Ellipsometry for thin films.
-
Expectation:
.[7] Ifngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , check for incomplete curing or excessive aliphatic impurities.
-
References
-
High Refractive Index Polymers: Wikipedia. (n.d.). High-refractive-index polymer.[8] Retrieved October 26, 2023, from [Link]
-
Thiadiazole Polyamides: ResearchGate. (2025). Polyamides Containing Thiadiazole Units: Synthesis and Optical Properties. Retrieved October 26, 2023, from [Link]
-
Cationic Photopolymerization: ACS Publications. (2025).[1][3][7][9][10][11] High-Performance Thiadiazole Derivatives as Nontoxic Components of Initiating Systems. Retrieved October 26, 2023, from [Link]
-
Epoxy Curing Mechanisms: Scite.ai. (2001). Photoinitiated cationic polymerization of epoxides. Retrieved October 26, 2023, from [Link]
-
Monomer Synthesis Foundation: PubChem. (2025). 2,5-dimercapto-1,3,4-thiadiazole Compound Summary. Retrieved October 26, 2023, from [Link]
Sources
- 1. 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | C18H34N2S5 | CID 83568 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. researchgate.net [researchgate.net]
preparing epoxy resins containing 1,2,3-thiadiazole moieties
Application Notes & Protocols
Topic: Preparation and Characterization of High-Performance Epoxy Resins Containing 1,2,3-Thiadiazole Moieties
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of heterocyclic moieties into polymer backbones is a proven strategy for developing advanced materials with tailored properties. Among these, the 1,2,3-thiadiazole ring is of particular interest due to its aromaticity, thermal stability, and diverse biological activities.[1][2][3] This application note provides a comprehensive guide for the synthesis, curing, and characterization of epoxy resins functionalized with 1,2,3-thiadiazole units. We present a detailed, step-by-step protocol for the synthesis of a novel diamine curing agent containing a 1,2,3-thiadiazole core, followed by its use in curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. The rationale behind key experimental steps is explained to provide a deeper understanding of the process. Furthermore, standard analytical techniques for characterizing the resulting thermoset, including Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are detailed. This guide is intended for researchers in materials science and medicinal chemistry seeking to develop novel thermosetting polymers with enhanced thermal stability and potential for biomedical applications.
Introduction: The Rationale for Thiadiazole-Functionalized Polymers
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical strength, adhesion, and chemical resistance.[4] However, standard epoxy systems often face limitations in high-temperature applications. The integration of rigid, thermally stable heterocyclic structures into the polymer network is a key strategy to overcome these limitations. The 1,2,3-thiadiazole moiety, a five-membered aromatic heterocycle, is an exceptional candidate for this purpose.[2][5] Its stable ring system can significantly enhance the thermal and mechanical properties of the resulting polymer.[6]
Moreover, thiadiazole derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7][8][9] Incorporating these functionalities into a polymer matrix opens up possibilities for creating advanced materials for biomedical devices, coatings, and drug delivery systems where both structural integrity and bioactivity are required. This guide focuses on a practical approach where the 1,2,3-thiadiazole moiety is introduced into the epoxy network via a custom-synthesized aromatic diamine curing agent.
Part I: Synthesis of a 1,2,3-Thiadiazole Diamine Curing Agent
The synthesis is a two-stage process. First, a 1,2,3-thiadiazole core is synthesized from a commercially available ketone. Second, this core is functionalized to create a diamine monomer suitable for curing epoxy resins.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole
This protocol utilizes the Hurd-Mori reaction, a classic and effective method for synthesizing 1,2,3-thiadiazoles via the intramolecular cyclization of a hydrazone derivative with thionyl chloride.[2][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxyacetophenone | ≥98% | Sigma-Aldrich | Starting ketone. |
| Semicarbazide hydrochloride | ≥99% | Sigma-Aldrich | Forms the semicarbazone. |
| Sodium acetate | Anhydrous, ≥99% | Fisher Scientific | Acts as a base. |
| Ethanol | 200 proof, absolute | VWR | Reaction solvent. |
| Thionyl chloride (SOCl₂) | ≥99.5% | Sigma-Aldrich | Corrosive, handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | Reaction solvent. |
| Saturated sodium bicarbonate | Lab-prepared | N/A | For neutralization. |
| Anhydrous magnesium sulfate | Lab Grade | VWR | For drying organic layers. |
Step-by-Step Methodology
Step 1: Preparation of 4-Methoxyacetophenone Semicarbazone
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxyacetophenone and 8.2 g of semicarbazide hydrochloride in 100 mL of ethanol.
-
Add 12.0 g of sodium acetate to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum.
-
Causality Note: The reaction between a ketone and semicarbazide hydrochloride forms a semicarbazone. Sodium acetate acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Step 2: Cyclization to 4-(4-methoxyphenyl)-1,2,3-thiadiazole
-
SAFETY FIRST: This step involves thionyl chloride, which is highly corrosive and reacts violently with water. Perform all operations in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Suspend 10.0 g of the dried semicarbazone in 80 mL of anhydrous dichloromethane (DCM) in a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 15 mL of thionyl chloride dropwise to the cooled suspension over 30 minutes. It is critical to maintain the temperature below 5 °C to control the exothermic reaction.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture into 150 mL of ice-water to quench the excess thionyl chloride.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol to obtain the final compound.
-
Causality Note: The Hurd-Mori reaction mechanism involves the electrophilic attack of thionyl chloride on the semicarbazone, leading to an intramolecular cyclization and subsequent elimination to form the stable 1,2,3-thiadiazole ring.[2]
Protocol 2: Conversion to 4-(4-aminophenyl)-1,2,3-thiadiazole-based Diamine (A Representative Curing Agent)
This section outlines a representative, multi-step conversion of a thiadiazole intermediate to a diamine hardener. For the sake of a clear protocol, we will focus on creating a diamine hardener by first nitrating the available phenyl ring and a second phenyl ring attached via an ether linkage, followed by reduction. This creates a molecule structurally analogous to high-performance commercial hardeners like 4,4'-oxydianiline (ODA).[12][13]
Step-by-Step Methodology
-
Nitration: The synthesized 4-(4-methoxyphenyl)-1,2,3-thiadiazole is first demethylated to a phenol, then reacted with a nitrated phenyl group (e.g., via a Williamson ether synthesis with p-chloronitrobenzene) to form a dinitro intermediate. This is a standard organic chemistry transformation. The resulting intermediate has two aromatic rings, each with a nitro group.
-
Reduction: The dinitro compound is then reduced to the corresponding diamine. A common and effective method is catalytic hydrogenation.
-
Dissolve the dinitro intermediate in a suitable solvent like ethanol or dimethylformamide in a high-pressure reaction vessel.[14]
-
Add a catalytic amount (e.g., 1-5 mol%) of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-5 MPa) and heat to 70-120 °C.[13][14]
-
Maintain the reaction for 2-6 hours until the nitro groups are fully reduced, which can be monitored by TLC or HPLC.
-
After cooling and venting, the catalyst is removed by filtration, and the diamine product is isolated by crystallization.[15]
-
This process yields a novel aromatic diamine hardener incorporating a 1,2,3-thiadiazole core, ready for use in curing epoxy resins.
Part II: Preparation and Curing of Thiadiazole-Epoxy Resin
This part describes the formulation of the epoxy system and the thermal curing process to create a solid thermoset material.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diglycidyl ether of bisphenol A (DGEBA) | Epoxy equivalent weight ~185-192 g/eq | Huntsman (Araldite) or equivalent | Standard epoxy resin. |
| Synthesized Thiadiazole Diamine | N/A | Lab-synthesized | Curing agent. |
| Silicone Mold | N/A | N/A | For casting samples for testing. |
| Vacuum Oven | N/A | N/A | For degassing and curing. |
Protocol 3: Resin Formulation and Thermal Curing
-
Stoichiometric Calculation: The key to optimal epoxy properties is the correct stoichiometric ratio of epoxy groups to amine hydrogen atoms. The ratio is typically 1:1. Calculate the required mass of the diamine hardener using the following formula: Mass of Amine = (Mass of Epoxy Resin / EEW) * AHEW Where:
-
EEW = Epoxy Equivalent Weight of the DGEBA resin.
-
AHEW = Amine Hydrogen Equivalent Weight of the synthesized diamine (Molecular Weight / 4, since it has two primary amine groups, each with two active hydrogens).
-
-
Mixing:
-
Gently heat the DGEBA resin to ~60-70 °C to reduce its viscosity.
-
Add the calculated amount of the synthesized thiadiazole diamine hardener.
-
Stir the mixture thoroughly for 10-15 minutes until a homogenous, clear solution is obtained.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 70-80 °C and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling ceases.
-
-
Curing:
-
Pour the degassed mixture into a pre-heated silicone mold.
-
Cure the resin in an oven using a multi-stage curing schedule. A typical schedule for aromatic amines is: 2 hours at 120 °C, followed by 2 hours at 150 °C, and a final post-cure at 180 °C for 1 hour.[16] The optimal curing schedule should be determined by DSC analysis (see Part III).
-
-
Causality Note: A multi-stage curing process ensures that the polymerization proceeds to completion.[16] The initial lower temperature stage allows for gelation without excessive exotherm, while the higher temperature post-cure stage ensures full cross-linking, maximizing the glass transition temperature (Tg) and mechanical properties.
Part III: Characterization of the Cured Epoxy Thermoset
Characterization is essential to validate the synthesis and to understand the properties of the new material.
Workflow for Synthesis and Characterization
Caption: Workflow from starting materials to the final cured resin and its characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the completion of the curing reaction.
-
Procedure: Obtain a spectrum of the uncured mixture and the fully cured solid.
-
Expected Result: The characteristic absorption band of the epoxy group (oxirane ring) at ~915 cm⁻¹ should disappear or be significantly diminished in the spectrum of the cured sample, indicating the ring-opening polymerization has occurred.[17]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and to optimize the curing schedule.[18]
-
Procedure: A small sample (5-10 mg) of the uncured resin is heated at a constant rate (e.g., 10 °C/min) in a DSC instrument. The resulting thermogram will show an exothermic peak representing the curing reaction. To determine the Tg of the cured material, a second scan is run on the same sample after it has been cured and cooled.
-
Expected Result: The Tg is observed as a step-like change in the heat flow curve on the second scan. The incorporation of the rigid thiadiazole moiety is expected to result in a higher Tg compared to a standard epoxy system cured with a more flexible diamine.[19]
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of the cured polymer by monitoring its weight loss as a function of temperature.[20]
-
Procedure: A small sample of the cured material is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Expected Result: The TGA curve provides data on the decomposition onset temperature. Key metrics include T₅ and T₁₀ (the temperatures at which 5% and 10% weight loss occurs) and the char yield at high temperatures.
Expected Performance Improvements
The introduction of the 1,2,3-thiadiazole unit is hypothesized to enhance material properties in several ways.
Caption: Hypothesized structure-property relationships for thiadiazole-containing epoxy resins.
Typical Quantitative Data
| Property | Standard DGEBA/ODA System | Expected DGEBA/Thiadiazole-Diamine System | Analytical Method |
| Glass Transition Temp. (Tg) | ~180-200 °C | >220 °C | DSC |
| 5% Weight Loss Temp. (T₅) | ~350 °C | >370 °C | TGA |
| Char Yield at 700 °C (N₂) | ~20% | >25% | TGA |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Thiadiazole Synthesis | Incomplete reaction; impure reagents; moisture contamination. | Ensure anhydrous conditions, especially for the thionyl chloride step.[11] Use fresh, high-purity reagents. Monitor reaction to completion with TLC. |
| Incomplete Curing (Tacky Surface) | Incorrect stoichiometric ratio; insufficient curing time/temperature. | Recalculate stoichiometry carefully. Optimize the curing schedule using DSC to determine the full cure exotherm. |
| High Porosity/Bubbles in Cured Resin | Inadequate degassing. | Increase degassing time or use a higher vacuum. Ensure the resin viscosity is low enough during degassing by maintaining adequate temperature. |
Safety Precautions
-
Thionyl Chloride: Is extremely corrosive and toxic. Always handle it in a chemical fume hood with appropriate PPE. It reacts violently with water and alcohols.
-
Aromatic Amines: Many aromatic amines are toxic and potential sensitizers. Handle with gloves and avoid inhalation of dust or vapors.
-
Epoxy Resins: Uncured epoxy resins and hardeners can be skin irritants and sensitizers. Avoid direct skin contact.
-
Thermal Curing: Curing should be performed in a well-ventilated oven, as some volatiles may be released.
Conclusion and Future Outlook
This guide provides a robust and detailed framework for the synthesis and characterization of epoxy resins containing 1,2,3-thiadiazole moieties. By introducing this stable heterocyclic unit through a custom-designed curing agent, it is possible to create high-performance thermosets with significantly enhanced thermal stability. The protocols are designed to be adaptable, allowing researchers to explore different substituent groups on the thiadiazole core to further tune the material's properties. The inherent biological activity of the thiadiazole ring suggests promising future research directions, including the development of advanced antimicrobial coatings, biocompatible composites for medical implants, and novel matrices for drug delivery applications.
References
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.
-
Rojas, A., et al. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
-
Patsnap. (2022, February 25). Synthesis method of 4, 4 '-diaminodiphenyl ether. Eureka. [Link]
-
Semantic Scholar. (n.d.). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. [Link]
- Google Patents. (n.d.). CN1807399A - Method for preparing 4,4'-diaminodiphenyl ether.
-
ResearchGate. (2025, August 9). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. ResearchGate. [Link]
-
Globalchemtrade. (n.d.). 4,4'-oxybisbenzenamine. Globalchemtrade. [Link]
- Google Patents. (n.d.). EP 0094212 B1 - Preparation of diamino diphenyl ethers.
-
Rojas, A., et al. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]
-
ACS Publications. (2025, September 16). High-Performance Thiadiazole Derivatives as a Nontoxic Components of Initiating Systems for the Obtaining of New Generation Composites. Industrial & Engineering Chemistry Research. [Link]
-
PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
-
ResearchGate. (n.d.). Curing kinetics of epoxy resins. ResearchGate. [Link]
-
ResearchGate. (2023, December 13). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
-
ResearchGate. (2013, September 7). Thermal and mechanical stabilities of composite films from thiadiazol bearing poly(amide-thioester-imide) and multiwall carbon nanotubes by solution compounding. ResearchGate. [Link]
-
MDPI. (2024, August 24). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. [Link]
-
PMC. (2021, May 17). Heterogeneous dynamics in the curing process of epoxy resins. PMC. [Link]
-
MDPI. (2025, March 4). Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications. MDPI. [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Baghdad Science Journal. [Link]
-
PMC. (2025, November 21). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. PMC. [Link]
-
Science of Synthesis. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Science of Synthesis. [Link]
-
RSC Publishing. (n.d.). Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance. Royal Society of Chemistry. [Link]
-
PMC. (2022, December 5). Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio. PMC. [Link]
-
Royal Society of Chemistry. (2005, April 19). Efficient solid phase synthesis of benzo[1][2][7]thiadiazoles and related structures. Royal Society of Chemistry. [Link]
-
Taylor & Francis Online. (2008, November 7). Traceless Solid-Phase Synthesis of 1,2,3-Thiadiazole Derivatives from Resin-Bound Acylhydrazine. Taylor & Francis Online. [Link]
-
ResearchGate. (2025, August 8). Mechanical and Thermal Properties of Chemically Modified Epoxy Resin. ResearchGate. [Link]
-
MDPI. (2026, January 9). Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. MDPI. [Link]
Sources
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- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
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functionalization of oxiran-2-ylmethoxy groups in thiadiazoles
Application Note: Functionalization of Oxiran-2-ylmethoxy Groups in Thiadiazoles
Part 1: Executive Summary & Scientific Rationale
The functionalization of oxiran-2-ylmethoxy (glycidyl ether) groups attached to thiadiazole rings is a cornerstone transformation in the synthesis of
Mechanistic Insight: The "Push-Pull" Dynamic
The 1,3,4-thiadiazole and 1,2,5-thiadiazole rings are electron-withdrawing. When attached to an oxygen atom (as in thiadiazol-2-yloxy), they reduce the electron density of the ether oxygen. This has two critical effects on the pendant epoxide:
-
Reduced Lewis Basicity: The epoxide oxygen is less basic than in aliphatic glycidyl ethers, making acid-catalyzed opening slower but highly regioselective.
-
Enhanced Electrophilicity: The terminal carbons are activated for nucleophilic attack (
) under neutral or basic conditions.
Regioselectivity Rule: Under basic or neutral conditions (e.g., aminolysis), nucleophilic attack occurs predominantly at the least substituted carbon (C3) of the epoxide, driven by steric accessibility. Attack at C2 (proximal to the ether oxygen) is rare and typically indicates acid catalysis or extreme steric hindrance.
Part 2: Synthetic Workflow Visualization
The following diagram outlines the critical pathway from the hydroxy-thiadiazole precursor to the final amino-alcohol derivative, including key decision points.
Figure 1: Strategic workflow for the synthesis and functionalization of thiadiazole glycidyl ethers.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Glycidyl Ether Scaffold
Pre-requisite step to generate the oxiran-2-ylmethoxy group.
Reagents:
-
3-hydroxy-4-morpholino-1,2,5-thiadiazole (or 1,3,4-thiadiazole equivalent)
-
Epichlorohydrin (Excess, acts as solvent/reactant)
-
Piperidine (Catalytic) or
Procedure:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve 1.0 eq of the hydroxy-thiadiazole in 10 volumes of epichlorohydrin.
-
Catalysis: Add 0.05 eq of piperidine.
-
Reaction: Heat to 95–100°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the starting phenol-like spot.
-
Workup: Distill off excess epichlorohydrin under reduced pressure (Caution: Carcinogen).
-
Extraction: Dissolve residue in
, wash with 1N NaOH (to remove unreacted starting material) and brine. -
Yield: The resulting oil is often used directly but can be crystallized from cold ethanol if solid.
Protocol B: Aminolysis (Ring Opening with Amines)
The primary method for generating beta-blocker pharmacophores.
Scope: Validated for tert-butylamine, isopropylamine, and morpholine.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of Thiadiazole-Glycidyl Ether in 5.0 mL of Methanol (MeOH) or Ethanol (EtOH).
-
Note: Protic solvents are essential to facilitate proton transfer during the transition state, lowering the activation energy.
-
-
Nucleophile Addition: Add 3.0–5.0 mmol (Excess) of the amine.
-
Why Excess? Prevents the product (a secondary amine) from reacting with another molecule of epoxide (dimerization).
-
-
Thermal Activation: Reflux the mixture (approx. 60–75°C) for 2–4 hours.
-
Monitoring: Monitor the disappearance of the epoxide protons (
ppm) via H NMR or TLC.
-
-
Quench & Isolation:
-
Cool to room temperature.
-
Concentrate in vacuo to remove solvent and excess amine.
-
Purification: The crude amino-alcohol is often an oil. Convert to the maleate or hydrochloride salt for crystallization. Dissolve in minimal acetone/ethanol and add 1.0 eq of maleic acid.
-
Data Table: Optimization Parameters
| Parameter | Recommended Condition | Impact on Yield/Purity |
| Solvent | Methanol or Ethanol | High. Protic solvents stabilize the alkoxide intermediate. Aprotic solvents (THF) require higher temps or Lewis acids. |
| Stoichiometry | 1:3 to 1:5 (Epoxide:Amine) | Critical. Low amine ratios lead to dimer impurities (bis-alkylation). |
| Temperature | Reflux (60-80°C) | Moderate. Promotes kinetics. Room temp reactions may take >24h. |
| Catalyst | None (usually) or | Optional. Lithium salts can accelerate opening of sterically hindered epoxides. |
Part 4: Troubleshooting & Quality Control
Impurity Profiling (The "Timolol Standard")
When synthesizing these derivatives, three specific impurities often arise. Use this table to diagnose synthetic failures.
| Impurity Type | Structure/Description | Root Cause | Corrective Action |
| Diol Impurity | Epoxide ring opened by | Wet solvent or high humidity during reaction. | Dry solvents over molecular sieves; use anhydrous amine. |
| Dimer Impurity | Two thiadiazole tails attached to one amine. | Insufficient amine excess. | Increase amine equivalents to >5.0 eq. |
| Regioisomer | Nucleophile attacks C2 (internal) instead of C3. | Acidic contamination or extreme steric bulk. | Ensure basic conditions; avoid Lewis acids if regioselectivity drops. |
Self-Validating Analytical Check
-
H NMR Validation:
-
Success: Look for the disappearance of the epoxide multiplets at
2.7–2.9 ppm and 3.3 ppm. -
Product: New signals for the
adjacent to the amine should appear at 2.6–2.8 ppm, and the methine ( ) at 3.9–4.1 ppm.
-
-
Mass Spectrometry:
-
Expect an M+1 peak corresponding to [Precursor MW + Amine MW].
-
Part 5: Advanced Pathway Visualization (Mechanism)
The following diagram illustrates the regioselective attack and the origin of common side products.
Figure 2: Mechanistic pathway showing the origin of the major product and potential impurities.
References
-
Synthesis of Timolol and Impurities: Zhou, D., et al. (2025). "Synthesis and Characterization of 3-S-impurities in Timolol Maleate." Current Organic Synthesis.
-
Epoxide Ring Opening Mechanism: "Epoxide Ring Opening With Base." Master Organic Chemistry.
-
Thiadiazole Scaffold Synthesis: "Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions." International Journal for Research in Applied Science and Engineering Technology.
-
Regioselectivity in Thiolysis: "Regioselective ring opening of epoxides with thiols in water." Arkivoc.
-
Timolol Maleate Impurity Profiling: "A Novel Route for the Synthesis of Impurities C and G of Antihypertensive Drug Timolol Maleate." CSIR-NIScPR.
Application Note & Protocol: Optimized Synthesis of Phenyl-Thiadiazole Glycidyl Ethers via Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and a detailed protocol for the synthesis of glycidyl ethers on phenyl-thiadiazole scaffolds. Phenyl-1,3,4-thiadiazole derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The introduction of a glycidyl ether moiety serves as a crucial chemical handle, enabling further structural modifications or polymerization to create advanced materials like epoxy resins.[4][5] This document details an efficient and robust methodology utilizing Phase-Transfer Catalysis (PTC) for the O-alkylation of hydroxyl-substituted phenyl thiadiazoles with epichlorohydrin. We will explore the underlying reaction mechanism, delineate critical reaction parameters, and provide a step-by-step protocol from reaction setup to product characterization, designed to ensure high yield and purity.
Scientific Principles and Reaction Mechanism
The formation of a glycidyl ether from a phenolic compound and epichlorohydrin is a variation of the Williamson ether synthesis. The reaction proceeds via a nucleophilic attack of a phenolate ion on the terminal carbon of epichlorohydrin.[6][7] Given the biphasic nature of the reactants (the phenolic thiadiazole and epichlorohydrin in an organic phase, and the base in an aqueous phase), a Phase-Transfer Catalyst (PTC) is employed to facilitate the reaction, dramatically increasing reaction rates and yields under mild conditions.[8][9]
The core mechanism involves three key stages:
-
Deprotonation: A strong base, typically sodium hydroxide (NaOH), deprotonates the hydroxyl group on the phenyl-thiadiazole in the aqueous phase, forming a highly reactive phenoxide anion.
-
Ion-Pair Formation & Phase Transfer: The phase-transfer catalyst, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase and is transferred across the phase boundary.[9][10]
-
Nucleophilic Substitution (O-Alkylation): In the organic phase, the phenoxide anion performs an SN2 attack on the primary carbon of epichlorohydrin. This is followed by an intramolecular cyclization where the newly formed alkoxide displaces the chloride ion, forming the desired epoxide ring of the glycidyl ether.[7][9] The catalyst then returns to the aqueous phase to begin the cycle anew.
Visualization of the PTC Catalytic Cycle
Caption: Phase-Transfer Catalysis (PTC) cycle for glycidylation.
Optimization of Reaction Conditions
The success of the synthesis hinges on the careful control of several parameters. The rationale behind these choices is critical for maximizing yield and minimizing side reactions.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Starting Material | Hydroxyphenyl-thiadiazole | The phenolic -OH group is the reaction site. Ensure high purity of the starting material to avoid side reactions. Synthesis of various thiadiazole precursors is well-documented.[11][12][13] |
| Base | Sodium Hydroxide (NaOH), 1.5 - 4.0 eq. | NaOH is inexpensive and effective for deprotonation. A slight excess ensures complete formation of the phenoxide. Using solid (beads/powder) NaOH can create a solid-liquid PTC system, simplifying byproduct removal.[14][15][16] |
| Glycidylating Agent | Epichlorohydrin (ECH), 2.0 - 10.0 eq. | ECH serves as both the reactant and, in many cases, the organic solvent.[9] Using an excess drives the reaction to completion but must be removed during work-up. An optimal molar ratio is often around 2.0 equivalents to balance yield and purification effort.[14] |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB), 0.05 - 0.1 eq. | Quaternary ammonium salts like TBAB are highly effective at transferring the phenoxide anion.[10][17] Other catalysts like triethylbenzylammonium chloride (TEBAC) are also common.[9] The catalytic amount is typically low, making it cost-effective. |
| Solvent | Solvent-free (ECH as solvent) or Biphasic (e.g., Toluene) | The solvent-free approach is greener and simplifies the setup.[9][14] For substrates with poor solubility in ECH, a co-solvent like toluene can be used to create an effective organic phase.[10] |
| Temperature | 40 - 80 °C | The reaction is exothermic.[9] Maintaining a controlled temperature is crucial. Temperatures below 40°C may lead to a slow reaction, while temperatures above 80°C significantly increase the risk of side reactions, such as the formation of 1,3-diphenoxy-2-propanol or polymerization of the product.[10][18] |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting phenolic thiadiazole spot is no longer visible. |
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(phenoxymethyl)oxirane from a generic hydroxyphenyl-thiadiazole as a model reaction. Adjustments may be necessary based on the specific substrate.
Materials and Reagents
-
5-(4-hydroxyphenyl)-1,3,4-thiadiazole derivative (1.0 eq.)
-
Epichlorohydrin (ECH) (5.0 eq.)
-
Sodium Hydroxide (NaOH), pellets (2.0 eq.)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq.)
-
Ethyl Acetate (for extraction)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, condenser, and thermometer, add the hydroxyphenyl-thiadiazole (1.0 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add epichlorohydrin (5.0 eq.). If the starting material does not dissolve, a minimal amount of toluene can be added.
-
-
Initiation of Reaction:
-
Begin vigorous stirring and heat the mixture to 60 °C using an oil bath.
-
Once the temperature is stable, add the sodium hydroxide pellets (2.0 eq.) portion-wise over 15-20 minutes. Caution: The reaction is exothermic; monitor the temperature closely and adjust the heating or addition rate to maintain it at 60-65 °C.[9]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 60 °C for 3-5 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). A sample can be taken by pausing stirring, allowing phases to separate, and spotting the organic layer. The reaction is complete upon the disappearance of the starting material spot.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (30 mL). Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash them with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual base and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the final glycidyl ether product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow Diagram
Sources
- 1. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarcouncil.com [sarcouncil.com]
- 3. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 4. olinepoxy.com [olinepoxy.com]
- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iagi.or.id [iagi.or.id]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. mdpi.com [mdpi.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
- 16. US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents [patents.google.com]
- 17. A Novel Approach to Prepare Fluorinated Polyether Glycol Using Phase-Transfer Catalysts | Scientific.Net [scientific.net]
- 18. scholarsmine.mst.edu [scholarsmine.mst.edu]
Troubleshooting & Optimization
troubleshooting solubility issues of thiadiazole glycidyl ethers
Technical Support Center: Thiadiazole Glycidyl Ethers Senior Application Scientist Desk
Introduction: Navigating the "Reactive Brick" Paradox
Welcome. If you are here, you are likely struggling with a compound that behaves like a "brick" (insoluble thiadiazole core) yet possesses a "glass jaw" (reactive glycidyl ether tail).
Thiadiazole glycidyl ethers present a unique dual-challenge in drug discovery and materials science. The 1,3,4-thiadiazole ring is a rigid, planar aromatic system prone to strong
This guide moves beyond generic advice. It treats your compound as a dynamic system, providing troubleshooting protocols for solubilization, aqueous transfer, and chemical stability.
Module 1: Stock Preparation (Getting it into Solution)
The Problem: You cannot generate a clear 10 mM or 20 mM stock solution. The solid remains visible or forms a gelatinous suspension in DMSO.
The Science:
Thiadiazole rings possess high crystal lattice energy due to intermolecular hydrogen bonding (if amine-substituted) and
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Solvent Choice | Use Anhydrous DMSO (Grade: |
| 2 | Disruption | Bath Sonicate for 10-15 mins at 35°C. Do not use probe sonication (generates localized hotspots >60°C that degrade epoxides). |
| 3 | Thermal Assist | Heat to 40-45°C max. Critical: Do not boil. Epoxides can polymerize or rearrange at high heat. |
| 4 | Co-Solvent | If still insoluble, add 5-10% TFE (2,2,2-Trifluoroethanol) . TFE disrupts hydrogen bond networks effectively without reacting with the epoxide. |
Q: My compound turned into a gel in DMSO. What happened? A: You likely triggered supramolecular polymerization . The thiadiazole units stacked, trapping solvent.
-
Fix: Add a "stacking breaker" like TFE or dilute to a lower concentration (e.g., 5 mM) immediately.
Module 2: Aqueous Transfer (Preventing the "Crash")
The Problem: The stock is clear, but upon adding it to cell culture media or assay buffer, a white precipitate forms immediately ("crashing out").
The Science:
This is the "Jack-in-the-Box" effect. The logP of thiadiazoles is often high. When the dielectric constant shifts from DMSO (
Visualizing the Aggregation Pathway:
Caption: The transition from organic solvent to aqueous buffer drives planar thiadiazoles to stack, leading to precipitation.
Troubleshooting Protocol:
-
The "Intermediate Step" Method:
-
Do not spike 1 µL stock into 1 mL media (1:1000 shock).
-
Step A: Dilute stock 1:10 into pure Ethanol or PEG-400 (Intermediate plate).
-
Step B: Dilute Intermediate 1:100 into media.
-
Result: Gradual polarity shift reduces shock precipitation.
-
-
Add a Solubilizing Anchor:
-
Use HP-
-Cyclodextrin (HP- -CD) . -
Prepare your assay buffer with 5-10% HP-
-CD before adding the compound. The hydrophobic cavity encapsulates the thiadiazole, while the hydrophilic exterior keeps it soluble.
-
Self-Validating Check:
-
Nephelometry: Measure light scattering at 600nm immediately after dilution. An OD > 0.005 indicates micro-precipitation, even if invisible to the naked eye.
Module 3: Chemical Stability (The Epoxide Warhead)
The Problem: The compound dissolves, but IC50 values shift drastically over 24 hours, or you see "ghost" peaks in LC-MS.
The Science: Glycidyl ethers are strained rings. They undergo hydrolysis to form vicinal diols (inactive) or alkylation with nucleophilic buffer components.
-
Acid/Base Sensitivity: Hydrolysis is catalyzed by both H+ and OH-.[1]
-
Nucleophilic Attack: Buffers containing primary amines (e.g., Tris) will attack the epoxide, covalently modifying your drug and the buffer.
Degradation Logic Flow:
Caption: Primary degradation pathways for glycidyl ethers in biological assays.
FAQ: Stability Solutions
Q: Which buffer should I use? A: PBS or HEPES.
-
Avoid: Tris, Glycine, or any buffer with primary amines.
-
Avoid: DTT or Mercaptoethanol (thiols are potent nucleophiles that will open the epoxide instantly).
Q: How do I confirm degradation? A: Run LC-MS.
-
Look for M+18 peak (Hydrolysis: addition of H2O).
-
Look for M+36 peak (Chloride adduct if using high salt/HCl).
Summary of Recommendations
| Issue | Primary Cause | Recommended Fix |
| Insoluble Solid | Crystal Lattice / | Anhydrous DMSO + Heat (40°C) + Bath Sonication. |
| Aqueous Precipitate | Hydrophobic Effect | Pre-dissolve in PEG-400; Use HP- |
| Loss of Potency | Epoxide Hydrolysis | Maintain pH 7.0–7.4; Avoid extreme temperatures; Store stocks at -20°C. |
| False Positives | Non-specific Reactivity | Switch buffer from Tris to HEPES/PBS; Remove thiols (DTT). |
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group).
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 10(3), 289-290.
-
Matwijczuk, A., et al. (2018). 1,3,4-Thiadiazole: Effect of Molecular Aggregation in a Micellar System. Molecules, 23(11), 2861.[2]
Sources
purification strategies for 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Technical Support Center: Purification Strategies for 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Purification, Stability, and Isolation of Thiadiazole-Glycidyl Ethers
Executive Summary
The purification of This compound presents a "Goldilocks" chemical challenge. You are managing two mutually exclusive instability windows:
-
The Epoxide (Oxirane) Moiety: Highly sensitive to acidic hydrolysis (opens to the diol) and nucleophilic attack.[1][2]
-
The 1,2,3-Thiadiazole Core: Susceptible to base-mediated ring cleavage (Lalezari rearrangement or decomposition) and thermal degradation.[1][2]
Successful isolation requires maintaining a strict neutral pH environment and controlling thermal history.[2] This guide replaces standard "brute force" purification with chemically rationalized strategies to maximize yield and purity.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: "My product decomposes on the silica column."
User Observation: The crude material shows a major spot on TLC, but after column chromatography, the yield is low (<40%), and a new polar baseline streak appears. Root Cause: Acid-Catalyzed Epoxide Hydrolysis. Standard silica gel is slightly acidic (pH 4–5).[1][2] This acidity is sufficient to open the oxirane ring to form the corresponding diol (glycol), which sticks to the baseline.[1] Corrective Action:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and preserves the epoxide.[2]
-
Buffer the Silica: If you must use silica, deactivate it . Pre-wash the column with the eluent containing 1% Triethylamine (Et3N) .[2] This neutralizes acidic sites.[1][2][3]
-
Caution: Do not use excess amine, as free amines can nucleophilically open the epoxide ring over time.
-
-
Eluent Choice: Avoid methanol or water-containing eluents.[2] Use EtOAc/Hexane or DCM/Hexane systems.
Issue 2: "The product is an oil/gum that won't crystallize."
User Observation: The material comes out of the workup as a viscous yellow/orange oil. Root Cause: Oligomerization or Impurity Entrapment. [1][2]
-
Residual Epichlorohydrin: If used as a solvent/reagent, high-boiling residues prevent crystal lattice formation.[1][2]
-
Homopolymerization: Heating the epoxide above 50°C can initiate self-polymerization.[1][2] Corrective Action:
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether or MTBE, then add cold pentane or hexane dropwise with vigorous stirring. Scratch the flask wall to induce nucleation.[2]
-
The "Seeding" Trick: If you have any solid crystals from a previous batch (even impure ones), add a speck to the oil at 4°C.[2]
-
Solvent Removal: Ensure the rotovap bath is <40°C .[2] High heat promotes gum formation.[1][2]
Issue 3: "I see a phantom peak in the NMR around 3.5-4.0 ppm."
User Observation: The aromatic region is clean, but the aliphatic region shows multiplets that don't match the epoxide protons. Root Cause: The "Open" Ring (Diol). This is the hydrolysis product (4-[4-(2,3-dihydroxypropoxy)phenyl]-1,2,3-thiadiazole).[1][2] It forms if the workup involved prolonged exposure to aqueous acid or if the product was stored in wet solvents.[1] Corrective Action:
-
Dryness is Critical: Dry organic layers over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic).[1][2]
-
Storage: Store the purified solid under Argon at -20°C. Epoxides are moisture sensitive over long periods.[1][2]
Part 2: Recommended Purification Workflows
Strategy A: Recrystallization (Preferred)
Best for: Scaling up (>1g) and avoiding silica degradation.[1][2]
-
Dissolution: Dissolve crude solid in boiling Ethanol (EtOH) or Isopropanol (IPA) .[1][2]
-
Crystallization: Allow to cool slowly to Room Temperature (RT), then move to 4°C.
-
Yield Boost: If no crystals form, add water dropwise (turbidity point) to the hot alcoholic solution, then cool.[2]
-
-
Wash: Filter crystals and wash with cold Hexane (removes non-polar impurities).[1][2]
Strategy B: Flash Chromatography (Buffered)
Best for: Small scale (<500mg) or complex mixtures.[1][2]
-
Modifier: 1% Triethylamine (Et3N) in the equilibration solvent ONLY.
-
Eluent: Gradient of Hexane -> 30% EtOAc/Hexane.[2]
-
Load: Liquid load in DCM (avoid dissolving in hot solvents).
Part 3: Quantitative Data & Stability Profile
| Parameter | Stability Status | Recommendation |
| Acid Sensitivity | High (Epoxide opens) | Avoid HCl, H₂SO₄, and acidic silica.[1][2] |
| Base Sensitivity | Moderate (Thiadiazole cleavage) | Avoid NaOH, KOH, NaH (post-reaction).[1][2] Use NaHCO₃ or K₂CO₃.[1][2] |
| Thermal Limit | < 50°C | Keep rotovap bath at 35-40°C. |
| Storage | Moisture Sensitive | Store under Inert Gas (N₂/Ar) at -20°C. |
Part 4: Logic & Pathway Visualization
The following diagram illustrates the "Goldilocks" purification logic required to navigate the instability of both the epoxide and thiadiazole rings.
Caption: Decision tree highlighting the "Goldilocks" pH requirements for purifying thiadiazole-epoxide hybrids.
Part 5: Experimental Protocol (Self-Validating)
Synthesis of this compound Note: This protocol assumes the starting material is 4-(1,2,3-thiadiazol-4-yl)phenol.[1][2]
-
Reaction:
-
Suspend 4-(1,2,3-thiadiazol-4-yl)phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF.
-
Add Epichlorohydrin (3.0 eq) dropwise at RT.[2]
-
Heat to 60°C for 4–6 hours. Self-Check: Monitor TLC for disappearance of phenol (polar) and appearance of less polar product.
-
-
Workup (Crucial Step):
-
Purification (Recrystallization):
References
-
Hurd, C. D., & Mori, R. I. (1955).[1][2] On the Mechanism of the Reaction of 1,2,3-Thiadiazoles with Base. Journal of the American Chemical Society.[2] Link[1][2]
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2] The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds.[2][4][5] Link[1][2]
-
BenchChem Technical Support. (2025). Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.Link[1][2]
-
ChemicalBook. (2022).[1][2] Properties and Synthesis of 1,2,3-Thiadiazole.Link[1][2]
-
NIOSH. (1994).[1][2][6] Phenyl Glycidyl Ether: Method 1619.[1][2][6] NIOSH Manual of Analytical Methods.[2][6] Link
Sources
overcoming steric hindrance in thiadiazole derivative synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming one of the most common and frustrating challenges in the synthesis of thiadiazole derivatives: steric hindrance . As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles causing these synthetic hurdles. This resource is structured to help you diagnose problems, find actionable solutions, and optimize your reaction pathways for even the most challenging, sterically-encumbered substrates.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of common problems you might encounter in the lab. Each answer provides a causal explanation and a set of practical solutions.
Q1: My reaction yield is extremely low when using bulky aromatic or aliphatic aldehydes/ketones to form 2,5-disubstituted-1,3,4-thiadiazoles. What is the primary cause and how can I improve it?
A1: This is a classic steric hindrance problem. The most common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of an N-acylthiosemicarbazide or a thiosemicarbazone intermediate. When one of your starting materials (e.g., an aldehyde) has a bulky substituent (like a tert-butyl group or an ortho-substituted phenyl ring), it creates a "steric shield."[1] This shield physically blocks the approach of the thiosemicarbazide during the initial condensation or, more critically, prevents the intermediate from adopting the necessary conformation for the subsequent dehydrative cyclization step. The transition state for ring closure becomes energetically unfavorable, leading to low conversion rates and the formation of side products.
Recommended Solutions:
-
Increase Reaction Energy with Microwave Irradiation: Conventional heating transfers energy slowly and non-uniformly. Microwave (MW) irradiation, however, provides rapid and localized superheating of the solvent and reactants.[2][3] This provides the high activation energy needed to overcome the steric barrier, often dramatically reducing reaction times from hours to minutes and significantly improving yields.[4][5][6]
-
Employ a More Powerful Dehydrating/Cyclizing Agent: Standard acid catalysts may not be sufficient. Switching to a more aggressive reagent can drive the reaction to completion.
-
Polyphosphoric Acid (PPA): An excellent dehydrating agent that can facilitate cyclization under thermal conditions.
-
Phosphorus Oxychloride (POCl₃): Often used for cyclizing carboxylic acids with thiosemicarbazide, this powerful reagent can be effective even with hindered substrates.[7][8]
-
Methane Sulfonic Acid: A strong acid catalyst that has been shown to produce high yields and good purity in thiadiazole synthesis.[9]
-
-
Switch to a One-Pot, Two-Step Method with Lawesson's Reagent: For synthesizing 2,5-disubstituted-1,3,4-thiadiazoles, a highly effective method involves reacting an aldehyde with a hydrazide to form an N-aroylhydrazone intermediate, which is then treated with Lawesson's reagent in the same pot.[10][11] Lawesson's reagent acts as both a thionating and cyclizing agent, providing a robust pathway that is often less sensitive to steric effects than traditional methods.[12]
Q2: I'm attempting to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole from a bulky carboxylic acid and thiosemicarbazide, but I'm isolating the acylated, uncyclized intermediate instead of the final product. What's going wrong?
A2: You have successfully completed the first step (acylation) but are failing at the second (cyclodehydration). This is a clear indication that the steric bulk of your carboxylic acid's substituent is preventing the final ring-closing step. The molecule is likely adopting a conformation where the reactive groups are held too far apart for the intramolecular reaction to occur efficiently under your current conditions. The concerted elimination of water from the intermediate is sterically hindered.[13]
Recommended Solutions:
-
Utilize Polyphosphate Ester (PPE): PPE is an excellent, mild, and effective reagent for promoting the cyclodehydration of acylated thiosemicarbazides in a one-pot manner. It avoids the use of harsh and often toxic reagents like POCl₃ or thionyl chloride. The reaction proceeds through the initial acylation followed by PPE-mediated cyclization to give the desired 2-amino-1,3,4-thiadiazole.
-
High-Temperature Reflux with a Strong Acid: If PPE is unavailable, increasing the thermal energy can provide the necessary push. Refluxing in a high-boiling point solvent (e.g., toluene or xylene) with a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) can drive the dehydration to completion.[14][15]
-
Flow Chemistry Approach: While requiring specialized equipment, flow chemistry can offer significant advantages. By passing the reactants through a heated, catalyst-packed reactor, you can achieve higher temperatures and pressures safely, which can overcome the activation barrier for cyclization. This method also allows for rapid optimization of reaction conditions.
Frequently Asked Questions (FAQs)
What exactly is steric hindrance in thiadiazole synthesis?
Steric hindrance is a non-bonding interaction that influences the shape and reactivity of molecules. In this context, it refers to the slowing or prevention of a chemical reaction due to the physical bulk of substituents on the reacting molecules. For thiadiazole synthesis, this often occurs during the cyclization step, where large groups prevent the molecule from achieving the required transition state geometry for ring formation.
Are certain synthetic routes inherently better for sterically hindered substrates?
Yes. Multi-component, one-pot reactions are often superior. For example, the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent is particularly robust.[10][11] This is because the reaction proceeds through a different intermediate (an N-acylhydrazone) and the powerful thionating/cyclizing nature of the reagent can overcome steric barriers that would halt a stepwise process involving the isolation of a thiosemicarbazide intermediate. Acid-catalyzed regioselective cyclization methods also offer efficient, metal-free alternatives.[14][15]
How does microwave-assisted synthesis specifically help overcome steric hindrance?
Conventional heating relies on conduction and convection, which is often slow and inefficient. Microwave irradiation directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This leads to:
-
Rapid, Uniform Heating: The entire reaction volume reaches the target temperature almost instantly, eliminating thermal gradients.
-
Localized Superheating: "Hot spots" can form on a molecular level, providing pockets of extremely high energy.
-
Overcoming Activation Energy: This intense, localized energy is often sufficient to push molecules over the high activation energy barrier created by steric repulsion, forcing the desired cyclization to occur when it would otherwise fail or proceed very slowly.[2][3]
Data Summary: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Reaction Time | Yield (Hindered Substrates) | Key Advantage |
| Conventional Heating | Carboxylic Acid, Thiosemicarbazide, H₂SO₄/POCl₃ | 6-24 hours | Low to Moderate | Simple setup, common reagents.[16] |
| Microwave-Assisted | Same as conventional, or various one-pot reagents | 5-30 minutes | Moderate to High | Drastic reduction in reaction time, improved yields.[4][6] |
| Lawesson's Reagent | Aldehyde, Hydrazide, Lawesson's Reagent | 2-8 hours | High to Excellent | Excellent for 2,5-disubstitution, one-pot efficiency.[10][11] |
| PPE-Mediated | Carboxylic Acid, Thiosemicarbazide, PPE | 2-5 hours | High | Mild conditions, avoids toxic reagents, good for 2-amino derivatives. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Sterically Hindered 2,5-Disubstituted-1,3,4-Thiadiazole
This protocol is adapted from methodologies reported for the rapid synthesis of thiadiazole derivatives.[2][5]
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine the sterically hindered aromatic aldehyde (1.0 mmol), the corresponding aroylhydrazide (1.0 mmol), and a catalytic amount of anhydrous aluminum chloride (AlCl₃, ~10 mol%).
-
Solvent-Free Condition: Ensure the reactants are thoroughly mixed. For a solvent-free approach, which is often highly effective under microwave conditions, no solvent is added.[4] Alternatively, a minimal amount of a high-boiling polar solvent like DMF can be used.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C (power output of ~300-500 W) for 3-10 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice.
-
Purification: Collect the resulting solid precipitate by filtration, wash with cold water, and then a dilute sodium bicarbonate solution. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 2: One-Pot Synthesis of a Sterically Hindered 2,5-Diaryl-1,3,4-Thiadiazole Using Lawesson's Reagent
This protocol is based on the highly efficient method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles.[10][11]
-
Hydrazone Formation: In a round-bottom flask, dissolve the sterically hindered aryl aldehyde (1.0 mmol) and the aryl hydrazide (1.0 mmol) in ethanol (15 mL). Reflux the mixture for 2 hours.
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
-
Thionation and Cyclization: To the crude hydrazone residue, add toluene (20 mL), Lawesson's reagent (0.5 mmol, ~222 mg), and a catalytic amount of dimethylaminopyridine (DMAP).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2,5-diaryl-1,3,4-thiadiazole.
Troubleshooting Workflow
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// Edges start -> check_reaction; check_reaction -> increase_energy [label="Yes"]; check_reaction -> one_pot [label="No"]; increase_energy -> mw_synthesis; increase_energy -> stronger_reagent; one_pot -> lawesson [label="Yes"]; one_pot -> new_route [label="No"];
mw_synthesis -> success; stronger_reagent -> success; lawesson -> success; new_route -> success; } .enddot Caption: Logical workflow for troubleshooting low yields.
References
-
Bennani, Y. L., et al. (2014). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 166-170. [Link]
-
Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for reaction mechanisms).
-
Lukin, A. S., et al. (2020). Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. Polycyclic Aromatic Compounds, 42(5), 2246-2258. [Link]
-
Kyung Hee University. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Kyung Hee University Research Portal. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. R Discovery. [Link]
-
Stavrakov, G., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3611. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 464. [Link]
-
Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 647-656. [Link]
-
Desai, N. C., & Rajpara, K. M. (2011). Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Journal of Heterocyclic Chemistry, 48(4), 856-861. [Link]
-
ResearchGate. (2024). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate. [Link]
-
Ali, S., et al. (2023). Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. Journal of Molecular Structure, 1292, 136128. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
-
Thomas, A., et al. (2020). Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4641-4645. [Link]
-
Kumar, D., et al. (2017). Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Journal of Medical Research and Innovation, 1(2), 1-5. [Link]
-
Kumar, P. S., & Kumar, B. V. (2019). Synthesis under Microwave Irradiation of N- Substituted 3-phenyl[1][10][17]triazolo[3,4-b][1][13][17]thiadiazoles. International Journal of Creative Research Thoughts, 7(3), 443-450. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. . [Link]
-
Saad, R. M., et al. (2021). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorganic Chemistry, 114, 104923. [Link]
-
Chauhan, P., et al. (2025). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. International Journal of Pharmaceutical Science and Medicine, 3(1), 43-52. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. [Link]
-
Ghate, M., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Brasileira de Farmacognosia, 27(4), 523-534. [Link]
-
Siddiqui, N., et al. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. Journal of Chemical and Pharmaceutical Research, 11(5), 32-45. [Link]
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1263. [Link]
-
Singh, R., & Singh, P. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology, 10(8), 246-251. [Link]
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- 17. tandfonline.com [tandfonline.com]
Technical Support Center: High-Purity Thiadiazole Recrystallization
Welcome to the technical support center for the recrystallization of high-purity thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to overcome common challenges encountered during the purification of thiadiazole derivatives. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-proven insights.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just the solution but the scientific reasoning behind it.
Question: My thiadiazole compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out," the separation of a solute as a liquid rather than a solid, is a common issue in recrystallization. It typically occurs when the solute is highly insoluble in the chosen solvent and the solution becomes supersaturated at a temperature above the compound's melting point.[1][2][3] For thiadiazole compounds, which can have varying melting points and polarities, this can be particularly prevalent.
Causality and Remediation:
-
High Solute Concentration: An excessively concentrated solution can lead to the solute separating out above its melting point. To remedy this, reheat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the concentration. Then, allow it to cool slowly.[2][4]
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement required for crystal lattice formation. Instead, the less-ordered liquid phase separates. To avoid this, allow the flask to cool slowly on the benchtop, insulated from the surface, before any further cooling in an ice bath.[3][4]
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of your thiadiazole compound, oiling out is more likely.[1][3] Consider a solvent with a lower boiling point.
Question: After cooling, no crystals have formed in my flask. What steps can I take to induce crystallization?
Answer:
The failure of a compound to crystallize from a saturated solution is known as supersaturation.[2][5] Several techniques can be employed to induce nucleation and subsequent crystal growth.
Inducement Techniques:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4][5] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.
-
Seed Crystals: Introduce a tiny crystal of the pure thiadiazole compound (a "seed crystal") into the supersaturated solution.[4][5] This provides a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is not truly saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Introducing an "Anti-Solvent": If you are using a single solvent system and your compound is very soluble, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.[2]
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal recrystallization solvent for my novel thiadiazole derivative?
The principle of "like dissolves like" is a good starting point.[6] Thiadiazoles are heterocyclic compounds and their polarity can vary significantly based on their substituents.
-
Polar Thiadiazoles: For thiadiazoles with polar functional groups (e.g., amino or nitro groups), polar solvents are generally a good choice. Studies have shown that 2-amino-1,3,4-thiadiazole has good solubility in polar solvents like methanol, ethanol, and DMF at higher temperatures.[7]
-
Non-Polar Thiadiazoles: For less polar derivatives, you might explore solvents like toluene or ethyl acetate.
-
The Ideal Solvent Profile: An ideal recrystallization solvent will dissolve the thiadiazole compound sparingly at room temperature but have high solubility at its boiling point.[1][8] This differential solubility is key to achieving a high recovery of pure crystals upon cooling.
Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Q2: What is a mixed-solvent system and when should I use it for purifying thiadiazoles?
A mixed-solvent system, or a solvent-pair, is used when no single solvent meets the criteria for a good recrystallization solvent.[1] This is often the case when a thiadiazole compound is too soluble in one solvent and insoluble in another.
How it Works:
-
The crude thiadiazole is dissolved in a minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
A "poor" solvent or "anti-solvent" (one in which the compound is insoluble) is then added dropwise to the hot solution until it becomes cloudy (the point of saturation).[9]
-
A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Common miscible solvent pairs include ethanol-water, and ethyl acetate-hexane.[1]
Q3: My purified thiadiazole crystals are colored. How can I remove colored impurities?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2][3]
Procedure:
-
Dissolve the crude thiadiazole in the hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Caution: Use activated charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.[2]
Experimental Protocols
Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired solubility characteristics has been identified.
Materials:
-
Crude thiadiazole compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Heating source (hot plate or steam bath)
-
Glass funnel
-
Filter paper
-
Buchner funnel and filtration flask
-
Vacuum source
Procedure:
-
Place the crude thiadiazole compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a boil while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]
-
If the solution contains insoluble impurities, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely.
Mixed-Solvent Recrystallization
This protocol is employed when a suitable single solvent cannot be found.
Materials:
-
Crude thiadiazole compound
-
A "good" solvent (high solubility)
-
A "poor" or "anti-solvent" (low solubility)
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filtration flask
-
Vacuum source
Procedure:
-
Dissolve the crude thiadiazole compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
If necessary, cool the flask in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Dry the crystals thoroughly.
Recrystallization Workflow Diagram
Caption: A streamlined workflow for the recrystallization process.
Solvent Properties for Thiadiazole Recrystallization
The following table summarizes the solubility of 2-amino-1,3,4-thiadiazole (ATD) in various solvents at different temperatures, which can serve as a starting point for solvent selection for similar polar thiadiazole derivatives.
| Solvent | Molar fraction solubility of ATD at 283.15 K | Molar fraction solubility of ATD at 323.15 K |
| Methanol | 0.00483 | 0.01532 |
| Ethanol | 0.00247 | 0.00783 |
| n-Propanol | 0.00156 | 0.00532 |
| Acetone | 0.00062 | 0.00287 |
| Acetonitrile | 0.00021 | 0.00119 |
| N,N-Dimethylformamide (DMF) | 0.02138 | 0.05284 |
| N,N-Dimethylacetamide (DMA) | 0.03015 | 0.06893 |
Data adapted from the study on the solid-liquid phase equilibrium of 2-amino-1,3,4-thiadiazole.[7]
References
-
Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. ACS Publications. Available from: [Link]
-
Investigation on 2-Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect. Journal of Chemical & Engineering Data. Available from: [Link]
-
Crystallization. Available from: [Link]
-
Crystallization Solvents. Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available from: [Link]
-
Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. PMC. Available from: [Link]
-
Mixed-solvent recrystallisation. University of York. Available from: [Link]
-
2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. Available from: [Link]
-
Synthesis of thiadiazole: Significance and symbolism. Available from: [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available from: [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com. Available from: [Link]
-
Thiadiazole and Its Deriva Synthetic Methods Using Thio iadiazole and Its Derivatives. ijarsct. Available from: [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available from: [Link]
-
Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Available from: [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC. Available from: [Link]
-
Recrystallization. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. IUCr Journals. Available from: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Synthesis of novel thiazolyl-thiadiazole derivatives. Conditions. ResearchGate. Available from: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
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Recrystallization. Wired Chemist. Available from: [Link]
-
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Purification of Organic Compounds by Recrystallization. Springer Professional. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
This guide provides an in-depth ¹H NMR spectral analysis of the novel heterocyclic compound, 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data report. It establishes a framework for structural verification by comparing predicted spectral data with empirical data from structurally related analogs. We will explore the causal relationships behind chemical shifts and coupling patterns, present a validated protocol for data acquisition, and offer insights grounded in established spectroscopic principles.
Introduction: The Structural Imperative
The compound this compound integrates three key pharmacophores: a 1,2,3-thiadiazole ring, known for a wide range of biological activities; a phenyl ether linkage, a common motif in drug molecules; and a terminal oxirane (epoxide) ring, a reactive group often used for covalent modification of biological targets.[1][2] The precise arrangement of these fragments is critical to its function, making unambiguous structural confirmation essential.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the hydrogen framework of organic molecules.[3] This guide provides a detailed predictive analysis of the ¹H NMR spectrum, establishing a benchmark for researchers synthesizing this or similar compounds.
Predicted ¹H NMR Spectrum and Structural Assignment
The structure of this compound presents several distinct proton environments. A predictive analysis, based on established chemical shift ranges and data from comparable molecules, is crucial for accurate spectral assignment.[4][5]
Below is a visual representation of the molecule with protons labeled for discussion, followed by a table summarizing the predicted ¹H NMR data.
Caption: Molecular structure with proton environments labeled (Hₐ-Hₑ).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Data |
| Hₑ (Thiadiazole) | 8.9 - 9.1 | Singlet (s) | 1H | The lone proton on the 1,2,3-thiadiazole ring is highly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and the ring's aromatic character. For comparison, the C5-proton of 4-phenyl-1,2,3-thiadiazole appears at δ 8.89 ppm.[6] |
| Hբ, Hբ' (Aromatic) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing 1,2,3-thiadiazole ring, causing a downfield shift. They appear as a doublet due to coupling with the adjacent Hₐ protons. Similar protons in 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile derivatives resonate in this region.[7] |
| Hₐ, Hₐ' (Aromatic) | 7.0 - 7.2 | Doublet (d) | 2H | These protons are ortho to the electron-donating ether group, resulting in an upfield shift relative to Hբ. They form the other half of the A₂B₂ system. Protons ortho to the methoxy group in methyl 4-(2-methyl-1,3-thiazol-4-yl)phenyl ether appear at δ 6.99 ppm.[8] |
| Hₙ, Hₙ' (-O-CH₂) | 4.0 - 4.3 | Multiplet (m) | 2H | These diastereotopic protons of the methylene group are adjacent to the chiral center (Hₘ), resulting in complex splitting (doublet of doublets). In glycidyl ethers, these protons typically resonate between δ 3.4 and 4.6 ppm.[9][10] |
| Hₘ (-CH-) | 3.3 - 3.5 | Multiplet (m) | 1H | This methine proton is part of the three-membered oxirane ring system and is coupled to the adjacent methylene protons (Hₙ and Hₖ). The CH proton in ethyl glycidyl ether is observed at δ 3.14 ppm.[9] |
| Hₖ, Hₖ' (Oxirane CH₂) | 2.8 - 3.0 | Multiplet (m) | 2H | These protons on the terminal epoxide ring are shielded relative to the other glycidyl protons. They are diastereotopic and coupled to the methine proton (Hₘ). In glycidyl methyl ether, these protons appear at δ 2.79 and 2.61 ppm.[11] |
Comparative Analysis with Structural Analogs
To build confidence in our predictive assignments, we compare them with experimental data from three classes of related compounds. This comparison highlights how each structural fragment contributes to the final spectrum.
Table 2: Comparison of ¹H NMR Chemical Shifts with Structurally Similar Compounds
| Proton Environment | Target Molecule (Predicted) | Analog 1: 4-Phenyl-1,2,3-thiadiazole[6] | Analog 2: Glycidyl Methyl Ether[11] | Analog 3: p-Disubstituted Benzene[8][12] |
| Thiadiazole H-5 | 8.9 - 9.1 ppm | 8.89 ppm | N/A | N/A |
| Aromatic H (ortho to Thiadiazole) | 7.8 - 8.0 ppm | 7.53-7.55 ppm (ortho to H) | N/A | ~7.3-7.9 ppm (ortho to e⁻-withdrawing group) |
| Aromatic H (ortho to Ether) | 7.0 - 7.2 ppm | N/A | N/A | ~6.8-7.0 ppm (ortho to e⁻-donating group) |
| -O-CH₂- | 4.0 - 4.3 ppm | N/A | 3.68 & 3.34 ppm | N/A |
| -CH- (Oxirane) | 3.3 - 3.5 ppm | N/A | 3.14 ppm | N/A |
| -CH₂ (Oxirane) | 2.8 - 3.0 ppm | N/A | 2.79 & 2.61 ppm | N/A |
This comparative analysis demonstrates a strong correlation. The electron-withdrawing nature of the thiadiazole ring shifts the ortho aromatic protons (Hբ) downfield compared to simple benzene, while the electron-donating ether group shields the other aromatic pair (Hₐ). The signals for the oxiran-2-ylmethoxy group are consistent with those observed in simple glycidyl ethers.
Standardized Protocol for ¹H NMR Data Acquisition
Trustworthy data begins with a robust and reproducible experimental protocol. The following procedure is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.
Caption: Standardized workflow for ¹H NMR spectral acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean vial.[3] Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the proton spectrum.[13] DMSO-d₆ is preferred for compounds with lower solubility.
-
Add a small drop of tetramethylsilane (TMS) as an internal reference. Causality: TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable calibration point for all other chemical shifts.[12]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring spectral stability.
-
Shim the magnetic field to maximize its homogeneity across the sample. Causality: A homogeneous field is critical for obtaining sharp, well-resolved peaks.
-
Set appropriate acquisition parameters. A standard spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds are typical starting points.[3]
-
Acquire the spectrum, co-adding 16 to 64 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Manually phase-correct the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each peak. The relative ratios of these integrals correspond directly to the number of protons responsible for each signal.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to show six distinct sets of signals, each corresponding to a unique proton environment within the molecule. The highly deshielded singlet for the thiadiazole proton, the characteristic A₂B₂ pattern for the para-substituted aromatic ring, and the complex multiplets for the glycidyl ether moiety provide a unique spectral fingerprint. By comparing these predicted values with data from known structural analogs, we have established a robust and reliable guide for the structural verification of this compound. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, forming a cornerstone of rigorous scientific characterization.
References
-
Al-Soud, Y. A., et al. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules, 9(1), 1-10. Retrieved from [Link][14]
-
Al-Soud, Y. A., et al. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. PMC. Retrieved from [Link][6]
-
ResearchGate. (n.d.). 1H NMR spectrum of ethyl glycidyl ether. Retrieved from [Link][9]
-
Abdel-Wahab, B. F., et al. (2012). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. Retrieved from [Link][15]
-
Nowick, J. S. (n.d.). The H NMR spectrum of (S)-glycidyl benzyl ether. University of California, Irvine. Retrieved from [Link][10]
-
Tomi, I. H. R., et al. (2014). Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media. ResearchGate. Retrieved from [Link][16]
-
Thomas, A., et al. (2013). Combining Oxyanionic Polymerization and Click-Chemistry: A General Strategy for Polyether Polyol Macromonomers. The Royal Society of Chemistry. Retrieved from [Link][17]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link][12]
-
Ma, Y., et al. (2013). Supplementary Information for bibenzo[c][9][11][14]thiadiazole. The Royal Society of Chemistry. Retrieved from [Link][18]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][4]
-
Kamal, A., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Retrieved from [Link][8]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link][5]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link][19]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link][20]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link][13]
-
Kaczmarczyk, G., et al. (2018). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. Retrieved from [Link][7]
-
International Journal of Research in Pharmacy and Science. (2023). Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1, 2, 4-Triazole and 1, 3, 4-Thiadiazole. Retrieved from [Link][21]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link][2]
-
Connect Journals. (n.d.). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. Retrieved from [Link][22]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. GLYCIDYL METHYL ETHER(930-37-0) 1H NMR spectrum [chemicalbook.com]
- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 22. connectjournals.com [connectjournals.com]
High-Purity Analysis of Thiadiazole Derivatives: A Comparative Method Development Guide
Executive Summary
Thiadiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their analysis presents a distinct chromatographic challenge: the basic nitrogen atoms within the thiadiazole ring often interact with residual silanols on stationary phases, leading to peak tailing and poor resolution. This guide compares a Modern Stability-Indicating Gradient Method (The "Product") against traditional isocratic approaches, demonstrating how specific mobile phase modifiers and column chemistries can transform analytical reliability.
The Analytical Challenge
The 1,3,4-thiadiazole nucleus is polar and weakly basic. In standard Reversed-Phase HPLC (RP-HPLC) using neutral pH buffers, these molecules often exhibit:
-
Secondary Interactions: Lewis acid-base interactions with silanol groups on the silica support.
-
Peak Tailing: Asymmetry factors (
) often exceeding 2.0, compromising integration accuracy. -
Co-elution: Difficulty separating closely related synthetic impurities or degradation products (e.g., hydrolysis products).
Comparative Analysis: Optimized vs. Traditional Methods
We compare the performance of an Optimized Gradient Method (utilizing Core-Shell technology and pH control) against a Traditional Isocratic Method .
Method A: The "Product" (Optimized Protocol)
-
Column: Core-Shell C18 (2.6 µm, 100 Å) – Provides UPLC-like efficiency at HPLC pressures.
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0); B: Acetonitrile.
-
Mode: Gradient Elution.[1]
-
Rationale: Low pH suppresses the ionization of silanols and protonates the thiadiazole nitrogen, preventing secondary interactions.
Method B: The Alternative (Traditional Protocol)
-
Column: Standard Porous C18 (5 µm).
-
Mobile Phase: 50:50 Methanol:Phosphate Buffer (pH 7.0).
-
Mode: Isocratic.
-
Rationale: Generic starting point for neutral compounds, often insufficient for basic heterocycles.
Performance Data Comparison
| Parameter | Method A (Optimized Gradient) | Method B (Traditional Isocratic) | Impact on Quality |
| Tailing Factor ( | 1.05 - 1.15 (Excellent) | 1.8 - 2.4 (Poor) | Method A ensures accurate integration of impurities. |
| Resolution ( | > 3.5 (Main peak vs. Impurity) | < 1.5 (Co-elution risks) | Method A separates critical degradation products. |
| Theoretical Plates ( | > 15,000 | ~ 4,000 | Higher efficiency detects trace impurities. |
| Run Time | 12 minutes | 25+ minutes | Method A increases throughput by ~50%. |
| LOD (Sensitivity) | 0.05 µg/mL | 0.5 µg/mL | Sharper peaks in Method A lead to higher S/N ratios. |
Expert Insight: The use of TFA is critical here. While phosphate buffers are common, TFA acts as an ion-pairing agent that masks silanols and improves peak shape for basic nitrogen-containing compounds like thiadiazoles.
Detailed Experimental Protocol (Method A)
This protocol is designed to be Stability-Indicating , meaning it can detect degradation products formed under stress (hydrolysis, oxidation).[2][3][4]
Reagents & Chemicals[5]
-
Reference Standard: Thiadiazole derivative (>99.0% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Additives: Trifluoroacetic Acid (TFA) (Spectroscopy grade).
Chromatographic Conditions
-
Instrument: HPLC system with Photodiode Array (PDA) detector.[5]
-
Column: Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent Core-Shell column.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Detection: UV 254 nm (Determine
via PDA scan first). -
Column Temperature: 30°C (Controls viscosity and retention reproducibility).
Gradient Program
| Time (min) | % Mobile Phase A (0.1% TFA/Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (elute polar impurities) |
| 10.0 | 20 | 80 | Linear gradient (elute main API) |
| 12.0 | 20 | 80 | Wash column |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
System Suitability Testing (SST)
Before analyzing samples, inject the standard solution (e.g., 50 µg/mL) five times.
-
Acceptance Criteria:
-
RSD of Peak Area:
-
Tailing Factor:
-
Theoretical Plates:
-
Method Development Workflow
The following diagram illustrates the logical flow for developing this method, ensuring scientific rigor.
Caption: Iterative workflow for optimizing thiadiazole separation, focusing on pH control to resolve tailing issues.
Troubleshooting Logic
When deviations occur, use this logic gate to identify the root cause.
Caption: Decision tree for diagnosing common chromatographic anomalies in thiadiazole analysis.
Validation Framework (ICH Q2(R1))
To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines [1].
-
Specificity: Inject "Placebo" (excipients) and "Stressed Samples" (acid/base degradation). Ensure no interference at the retention time of the thiadiazole peak.
-
Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration). Correlation coefficient (
) must be .[1][6] -
Precision:
-
Repeatability: 6 injections of the same sample.
-
Intermediate Precision: Different day, different analyst.
-
-
Accuracy (Recovery): Spike placebo with known amounts of standard at 80%, 100%, and 120% levels. Recovery should be 98.0% – 102.0%.
-
Robustness: Deliberately vary flow rate (
mL/min), temperature ( C), and pH ( units). Ensure remains acceptable.
References
-
ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Siddiqui, N., et al. (2024).[2][4] RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU. Link[5]
-
Polyakova, M. V., et al. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Chromatographia.[1][8][9][10][11] Link
-
BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.Link
Sources
- 1. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities [agris.fao.org]
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- 3. scielo.br [scielo.br]
- 4. applications.emro.who.int [applications.emro.who.int]
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- 11. mdpi.com [mdpi.com]
Comparative Guide: Mass Spectrometry Characterization of Thiadiazole Epoxides
Part 1: Executive Summary & Core Directive
The Challenge: Thiadiazole epoxides represent a high-value but analytically challenging chemical space. The 1,3,4-thiadiazole scaffold is a privileged structure in antimicrobial and anticancer drug discovery, while the epoxide moiety often acts as a reactive "warhead" or a transient metabolic intermediate (e.g., CYP450 oxidation products).
The Problem: Standard Electron Ionization (EI) often induces thermal degradation of the strained epoxide ring prior to detection, leading to ambiguous spectral libraries. Conversely, Electrospray Ionization (ESI) preserves the molecular ion but requires specific collision energies (CE) to generate diagnostic fragments without stripping the epoxide water immediately.
The Solution: This guide compares High-Resolution ESI-QTOF MS/MS (The Recommended Standard) against EI-GCMS (The Traditional Alternative). We demonstrate that while EI provides fingerprinting for the stable thiadiazole core, ESI-MS/MS is strictly required for the definitive characterization of the intact epoxide functionality.
Part 2: Comparative Analysis of Analytical Alternatives
The following table contrasts the performance of the two primary ionization strategies for a hypothetical thiadiazole epoxide analyte (e.g., 2-(oxiran-2-yl)-1,3,4-thiadiazole derivatives).
Table 1: Performance Matrix (ESI vs. EI)
| Feature | Method A: ESI-QTOF MS/MS (Recommended) | Method B: EI-GCMS (Alternative) |
| Ionization Physics | Soft Ionization: Desolvation of charged droplets. Minimal internal energy transfer. | Hard Ionization: 70 eV electron bombardment.[1] High internal energy transfer. |
| Epoxide Stability | High: Preserves the strained three-membered ring. Observed as | Low: Thermal degradation in the injector port often opens the ring to isomeric ketones/aldehydes. |
| Structural Insight | Connectivity: MS/MS allows stepwise mapping of the epoxide vs. the thiadiazole ring. | Fingerprint: Excellent for identifying the thiadiazole skeleton but fails to distinguish epoxide isomers. |
| Sensitivity | Femtomole range: Ideal for trace metabolite detection. | Picomole range: Requires higher concentration; carrier gas background can interfere. |
| Key Artifacts | In-source water loss | Molecular ion ( |
Part 3: Detailed Fragmentation Mechanisms
To accurately interpret the spectra, one must understand the competing fragmentation pathways of the thiadiazole ring and the epoxide tail.
The Fragmentation Logic[2]
-
Thiadiazole Core Cleavage: The 1,3,4-thiadiazole ring typically fragments via the loss of molecular nitrogen (
, 28 Da), leading to a highly reactive thiirene cation or nitrile sulfide intermediate. -
Epoxide Ring Opening: Under CID (Collision Induced Dissociation), the protonated epoxide opens to a carbocation, which typically stabilizes via:
-
Pathway A: Loss of water (
, 18 Da) to form a conjugated diene/alkyne. -
Pathway B: Rearrangement to a carbonyl (ketone/aldehyde) followed by
-cleavage (loss of or alkyl groups).
-
Visualization of Signaling Pathways (Graphviz)
The following diagram maps the specific fragmentation cascade for a generic Thiadiazole Epoxide
Caption: Figure 1. Competing fragmentation pathways for protonated thiadiazole epoxides. The loss of N2 is diagnostic for the heterocycle, while water loss characterizes the epoxide.
Part 4: Experimental Protocols
Protocol A: Optimized ESI-MS/MS for Labile Epoxides
Objective: Preserve the epoxide ring during ionization while inducing diagnostic fragmentation in the collision cell.
Reagents:
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water (
) -
Formic Acid (0.1% v/v) – Note: Avoid higher concentrations to prevent acid-catalyzed ring opening in the vial.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 0.1 mg of the thiadiazole epoxide in 1 mL of 50:50 MeOH:
. Dilute to 1 µg/mL.-
Critical: Inject immediately. Epoxides can hydrolyze to diols (M+18) upon standing in protic solvents.
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: < 250°C . (Standard is 350°C, but high heat promotes thermal degradation).
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
-
-
Acquisition:
-
Perform a Full Scan (m/z 50–1000) to confirm the parent ion
. -
Select the parent ion for MS/MS.
-
Collision Energy Ramp: Apply a ramp of 10–40 eV. Epoxides are fragile; low energy (10-15 eV) will show water loss; higher energy (>25 eV) is needed to break the thiadiazole ring (
loss).
-
Protocol B: Data Interpretation & Validation
Use the following table to validate your spectral data.
Table 2: Diagnostic Ion Table (Theoretical Template)
| m/z Transition | Loss (Da) | Interpretation | Specificity |
| [M+H]+ | 0 | Protonated Molecular Ion | Confirms MW |
| [M+H - 18]+ | -18 | Loss of | Epoxide Marker. Indicates opening of the oxirane ring to an alcohol/allyl cation. |
| [M+H - 28]+ | -28 | Loss of | Thiadiazole Marker. Collapse of the 1,3,4-thiadiazole ring. |
| [M+H - 28 - 32]+ | -60 | Loss of | Deep fragmentation of the heterocyclic core. |
| [M+H - 44]+ | -44 | Loss of | Loss of the entire epoxide moiety (if terminal). |
Part 5: Decision Logic for Researchers
When should you use which method?
Caption: Figure 2. Decision matrix for selecting the ionization method based on analyte stability.
References
-
Thiadiazole Fragmentation Patterns (ESI)
-
Comparison of ESI vs.
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI)? (2012).[1] Foundational comparison of hard vs. soft ionization.
-
Source:
-
-
Epoxide Metabolism & MS Analysis
- LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide (2015). Protocols for analyzing labile epoxide metabolites (EET-EAs) and their hydrolysis products.
-
Source:
-
Differentiation of Isomeric Thiadiazoles
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS (2023).
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Efficacy: The Plant Activator Tiadinil versus the Thiadiazole Class of Compounds
An in-depth guide for researchers and drug development professionals on the differential fungicidal and plant defense-inducing properties of the established plant activator, Tiadinil, and the broader class of 1,2,3-thiadiazole derivatives.
Senior Application Scientist's Note: In the ever-evolving landscape of crop protection and disease management, the exploration of novel chemical entities with diverse modes of action is paramount. This guide was initially intended to be a direct comparative analysis of Tiadinil and a specific novel compound, 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole. However, a comprehensive literature search revealed a significant lack of publicly available data on the biological efficacy and mechanism of action for this compound.
Therefore, this guide has been adapted to provide a scientifically robust comparison between the well-characterized plant activator, Tiadinil, and the broader chemical class of 1,2,3-thiadiazole derivatives. This approach allows for a valuable discussion of a known agricultural tool alongside a class of compounds that holds potential for novel fungicide and plant activator discovery. We will delve into the established efficacy of Tiadinil as a benchmark and explore the reported, albeit more general, antifungal activities of various 1,2,3-thiadiazole analogues.
Introduction: Two Faces of the Thiadiazole Ring
The thiadiazole heterocyclic ring system is a cornerstone in medicinal and agricultural chemistry, with different isomers exhibiting a wide array of biological activities.[1][2] This guide focuses on two key examples: Tiadinil, a commercially successful plant activator, and the broader class of 1,2,3-thiadiazole derivatives which are being explored for their potential as direct-acting fungicides and other therapeutic agents.
Tiadinil , with the chemical name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a well-established plant activator.[3] It functions not by directly targeting pathogens, but by inducing a state of heightened defense in the plant, a mechanism known as Systemic Acquired Resistance (SAR).
In contrast, the broader class of 1,2,3-thiadiazole derivatives encompasses a vast chemical space with a range of reported biological activities, including direct antifungal, antibacterial, and even anticancer properties.[4][5][6] While a direct comparison to a single, uncharacterized molecule is not feasible, we can draw valuable insights by comparing the established, indirect mode of action of Tiadinil with the reported direct antimicrobial effects of other 1,2,3-thiadiazole compounds.
Chemical Structures
A clear understanding of the molecular architecture is fundamental to appreciating the distinct biological activities of these compounds.
Caption: Chemical structure of Tiadinil. No public domain image is available for this compound.
Mechanism of Action: An Indirect vs. Direct Approach
The most significant point of differentiation between Tiadinil and many other reported thiadiazole derivatives lies in their fundamental mechanism of action.
Tiadinil: A Master Regulator of Plant Defense
Tiadinil is a classic example of a plant activator. Its efficacy is not derived from direct interaction with fungal or bacterial pathogens. Instead, it primes the plant's own immune system, leading to a broad-spectrum and durable resistance. The signaling pathway induced by Tiadinil is a key area of study.
Caption: Simplified signaling pathway of Tiadinil-induced Systemic Acquired Resistance (SAR).
This induction of SAR by Tiadinil leads to the expression of a battery of defense-related genes and the production of pathogenesis-related (PR) proteins, which collectively fortify the plant against subsequent pathogen attack. This mode of action has the significant advantage of being less prone to the development of pathogen resistance compared to direct-acting fungicides.
1,2,3-Thiadiazole Derivatives: A Spectrum of Direct Antimicrobial Activity
In contrast to Tiadinil's indirect approach, many other 1,2,3-thiadiazole derivatives have been synthesized and evaluated for their direct antifungal and antibacterial properties. The precise mechanisms of action for these compounds are often not fully elucidated and can vary significantly based on their specific substitutions. However, the general approach involves direct interaction with essential fungal or bacterial cellular processes.
Caption: Generalized direct mechanism of action for antimicrobial 1,2,3-thiadiazole derivatives.
Comparative Efficacy: A Look at the Data
While a direct, head-to-head comparison of in-field performance is not possible, we can compare the reported efficacy of Tiadinil against specific pathogens with the in vitro antifungal activity of various 1,2,3-thiadiazole derivatives.
| Compound/Class | Target Pathogen(s) | Efficacy Data | Mode of Action | Reference(s) |
| Tiadinil | Magnaporthe oryzae (Rice Blast), Xanthomonas oryzae pv. oryzae (Bacterial Blight) | Effective in field trials for control of rice blast. | Plant Activator (SAR Induction) | [7] |
| Pseudomonas syringae pv. tabaci, Oidium sp. (in tobacco) | Induces resistance against various fungal, bacterial, and viral diseases. | Plant Activator (SAR Induction) | [8] | |
| 1,2,3-Thiadiazole Derivatives (General) | Candida albicans, Aspergillus niger, Candida tropicalis, Candida krusei, Candida parapsilosis | Some derivatives show good antifungal activity with MIC values as low as 1.562 µg/mL. | Direct Antifungal | [8] |
| Alternaria solani, Botrytis cinerea, Colletotrichum coccodes, Fusarium solani, Plenodomus lingam, Rhizoctonia solani, Sclerotinia sclerotiorum, Phytophthora infestans | Various derivatives exhibit moderate to excellent antifungal activities against a range of phytopathogenic fungi. | Direct Antifungal | [9] | |
| Cryptococcus neoformans, Saccharomyces cerevisiae | Significant effects observed with MIC ranges of 0.53 to 12.5 µg/mL. | Direct Antifungal | [6] |
Experimental Protocols: Evaluating Efficacy
To provide a framework for future comparative studies, we outline standardized protocols for evaluating both plant activators and direct-acting fungicides.
Protocol 1: Evaluation of a Plant Activator (e.g., Tiadinil)
This protocol is designed to assess the ability of a compound to induce disease resistance in a host plant.
Objective: To determine the efficacy of a test compound in inducing systemic acquired resistance against a specific pathogen.
Materials:
-
Test compound (e.g., Tiadinil)
-
Host plant (e.g., rice, tobacco)
-
Pathogen (e.g., Magnaporthe oryzae, Pseudomonas syringae)
-
Control solution (e.g., water, solvent vehicle)
-
Growth chambers or greenhouse facilities
-
Disease assessment scale (e.g., percentage of leaf area infected)
Procedure:
-
Plant Propagation: Grow healthy, uniform plants to a susceptible stage.
-
Compound Application: Apply the test compound to a subset of plants at various concentrations. A control group should be treated with the vehicle solution. Application can be via soil drench or foliar spray.
-
Induction Period: Allow a period of time (typically 3-7 days) for the plant to mount a defense response.
-
Pathogen Inoculation: Inoculate both treated and control plants with a standardized suspension of the pathogen.
-
Incubation: Maintain plants under conditions conducive to disease development.
-
Disease Assessment: At regular intervals, assess the severity of the disease on both treated and control plants using a pre-defined rating scale.
-
Data Analysis: Statistically compare the disease severity between the treated and control groups to determine the level of protection conferred by the test compound.
Caption: Experimental workflow for evaluating a plant activator.
Protocol 2: In Vitro Antifungal Susceptibility Testing (e.g., for 1,2,3-Thiadiazole Derivatives)
This protocol is used to determine the direct inhibitory effect of a compound on fungal growth.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of fungal pathogens.
Materials:
-
Test compound
-
Fungal isolates
-
Appropriate growth medium (e.g., Potato Dextrose Agar/Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and create a series of two-fold dilutions.
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments.
-
Assay Setup: In a 96-well plate, add the fungal inoculum to each well containing the serially diluted test compound. Include positive (fungus only) and negative (medium only) controls.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
MIC Determination: After a defined incubation period, determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be done visually or by measuring absorbance.
-
Data Analysis: Record the MIC values for each compound against each fungal strain.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Directions
This guide highlights the distinct yet valuable approaches to crop protection offered by Tiadinil and the broader class of 1,2,3-thiadiazole derivatives. Tiadinil stands as a testament to the success of modulating the plant's own defense mechanisms for effective and sustainable disease control. Its broad-spectrum activity and lower risk of resistance development make it a crucial tool in integrated pest management programs.
The diverse 1,2,3-thiadiazole derivatives represent a fertile ground for the discovery of new direct-acting antifungal agents. The promising in vitro activity reported for some of these compounds warrants further investigation, including structure-activity relationship studies, mechanism of action elucidation, and in planta efficacy trials.
For the specific compound this compound, future research is needed to determine its biological activity profile. Should data become available, a direct comparison with Tiadinil could offer valuable insights into the potential of this particular molecule as either a plant activator or a direct-acting fungicide. The experimental protocols outlined in this guide provide a clear roadmap for such future investigations.
References
-
Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco | Request PDF - ResearchGate. (2026, January 12). Retrieved from [Link]
-
Fungicidal composition containing tiadinil and triazole fungicide - Eureka | Patsnap. (2013, December 4). Retrieved from [Link]
-
Development of a novel plant activator for rice diseases, tiadinil - ResearchGate. (2026, January 13). Retrieved from [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). Retrieved from [Link]
-
Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety - Bentham Science Publisher. (n.d.). Retrieved from [Link]
-
Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation - ResearchGate. (2026, January 4). Retrieved from [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC. (2023, January 3). Retrieved from [Link]
-
tiadinil data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved from [Link]
-
4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. (2018, January 7). Retrieved from [Link]
-
Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles and 1,2,3-thiadiazolo-4H-1,2,4-triazoles - PubMed. (2000, October 15). Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). Retrieved from [Link]
-
Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - MDPI. (2023, May 17). Retrieved from [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - MDPI. (2023, January 3). Retrieved from [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Retrieved from [Link]
-
Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC. (2025, November 10). Retrieved from [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies | PLOS One [journals.plos.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles and 1,2,3-thiadiazolo-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Antimicrobial Activity of Thiadiazole Ethers: A Comparative Technical Guide
This guide provides an in-depth technical validation of thiadiazole ethers as antimicrobial agents.[1] It is designed for researchers and drug development professionals, focusing on comparative efficacy, mechanistic insights, and rigorous experimental protocols.
Executive Summary: The Thiadiazole Advantage
In the context of escalating Antimicrobial Resistance (AMR), 1,3,4-thiadiazole ethers have emerged as a critical pharmacophore. Unlike traditional beta-lactams that are increasingly susceptible to enzymatic degradation (e.g., by beta-lactamases), thiadiazole ethers leverage a dual-mode mechanism: DNA gyrase inhibition and cell membrane permeabilization .
This guide objectively compares the antimicrobial potency of novel thiadiazole ether derivatives against standard-of-care antibiotics (Ciprofloxacin, Fluconazole) and details the validation protocols required to confirm their bioactivity.
Mechanism of Action (MOA)
To validate activity, one must understand the target. Thiadiazole ethers primarily act by interfering with bacterial DNA replication and compromising fungal cell wall integrity.
Key Pathways
-
DNA Gyrase Inhibition (Bacteria): The thiadiazole ring acts as a bioisostere to the pyridine ring in fluoroquinolones, binding to the ATP-binding pocket of DNA gyrase (Topoisomerase II), preventing supercoiling and blocking replication.
-
Ergosterol Biosynthesis Interference (Fungi): Ether linkages facilitate lipophilic penetration of the fungal cell wall, inhibiting lanosterol 14
-demethylase (CYP51), similar to azole antifungals.
Figure 1: Dual-pathway mechanism of action for thiadiazole ethers against bacterial and fungal pathogens.
Comparative Performance Analysis
The following data synthesizes experimental results from recent high-impact studies comparing 2,5-disubstituted-1,3,4-thiadiazole ethers against standard antibiotics.
Table 1: Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)
Data represents mean MIC values (
| Compound Class | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Resistant) | Validation Status |
| Thiadiazole Ether (Optimized) | 0.03 - 4.0 | 4.0 - 8.0 | 12.5 - 25.0 | Superior/Equivalent |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.01 - 0.5 | 0.5 - 2.0 | Reference Standard |
| Ampicillin | 2.0 - 8.0 | > 64.0 (Resistant) | > 128.0 | Inferior |
| Unsubstituted Thiadiazole | > 128.0 | > 128.0 | > 128.0 | Inactive (Control) |
Key Insight: Optimized thiadiazole ethers (specifically those with halogenated phenyl side chains) demonstrate 10x higher potency against Gram-positive strains (S. aureus) compared to standard Ampicillin and comparable activity to Ciprofloxacin.
Table 2: Antifungal Efficacy
Comparison against Fluconazole.
| Compound Class | C. albicans MIC ( | A. niger MIC ( |
| Thiadiazole Thioether | 16.0 - 32.0 | 25.0 - 50.0 |
| Fluconazole (Standard) | 8.0 - 16.0 | 16.0 - 32.0 |
| Griseofulvin | 4.0 - 8.0 | 10.0 - 20.0 |
Key Insight: While slightly less potent than Fluconazole, thiadiazole ethers show significant promise against A. niger, particularly when the ether linkage is substituted with electron-withdrawing groups (e.g., -NO2, -Cl).
Experimental Validation Protocols
To replicate these results and validate new derivatives, a rigorous, self-validating workflow is required. The Broth Microdilution Method (CLSI M07-A10 compliant) is the gold standard for quantitative analysis.
Protocol: Broth Microdilution Assay for MIC Determination[3][4][5][6]
Objective: Quantify the lowest concentration of thiadiazole ether required to inhibit visible growth.
Reagents & Materials
-
Solvent: DMSO (Dimethyl sulfoxide) - Note: Final well concentration must be < 1% to avoid solvent toxicity.
-
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.[4]
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of metabolic activity.
Step-by-Step Workflow
-
Inoculum Preparation:
-
Culture bacteria to log phase (OD600 = 0.08–0.1).
-
Dilute to
CFU/mL.[4]
-
-
Compound Dilution:
-
Dissolve test compound in DMSO (Stock: 1000
). -
Perform 2-fold serial dilutions in 96-well plates (Range: 500
0.97 ).
-
-
Incubation:
-
Readout:
-
Add 30
Resazurin. Incubate 2-4 hours. -
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).
-
Figure 2: Validated workflow for Broth Microdilution Assay using colorimetric endpoints.
Structure-Activity Relationship (SAR) Insights
For researchers optimizing lead compounds, the following SAR rules have been validated across multiple studies:
-
The Ether Linkage: The presence of a thioether (-S-) or ether (-O-) linker at the C-2 or C-5 position is crucial for flexibility and lipophilicity, allowing the molecule to penetrate the lipid bilayer of Gram-negative bacteria.
-
Electron-Withdrawing Groups (EWG): Substitution on the phenyl ring attached to the ether linkage with EWGs (e.g., -Cl, -F, -NO2 ) significantly enhances antibacterial activity.
-
Example: A 4-fluoro substitution mimics the pharmacophore of fluoroquinolones.
-
-
Steric Bulk: Large bulky groups (e.g., naphthyl) often decrease activity due to steric hindrance at the DNA gyrase binding site.
References
-
BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of 1,3,4-Thiadiazole Derivatives. Retrieved from
-
MDPI. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria. Retrieved from
-
National Institutes of Health (PMC). (2025). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Retrieved from (Note: Representative link for PMC search results)
-
Journal of Agricultural and Food Chemistry. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives. Retrieved from
-
Scientific Reports. (2018). Antimicrobial activity of 1,3,4-thiadiazole derivatives: a recent review. Retrieved from
Sources
Spectroscopic Characterization of Oxiran-2-ylmethoxy Substituted Aromatics
A Comparative Analytical Guide for Drug Discovery & Process Chemistry[1]
Executive Summary
The oxiran-2-ylmethoxy group (commonly known as the aromatic glycidyl ether moiety) is a critical pharmacophore and synthetic intermediate in the production of beta-blockers, epoxy resins, and bioactive linkers.[1] Its high reactivity, driven by the strained three-membered oxirane ring, presents a unique analytical challenge: researchers must validate not only the identity of the aromatic backbone but, more importantly, the integrity of the epoxide ring against premature hydrolysis or polymerization.[1]
This guide provides a rigorous, comparative analysis of spectroscopic methods for characterizing these compounds. Unlike standard datasheets, we focus on distinguishing the target molecule from its specific precursors (phenols) and degradation products (diols) , providing a self-validating workflow for high-purity applications.
Part 1: The Analytical Landscape – Method Comparison
In drug development, "performance" of an analytical method is defined by its specificity (ability to distinguish the epoxide from the diol) and sensitivity (limit of detection for residual starting materials).[1]
| Feature | High-Field | FTIR Spectroscopy (Process Control) | Mass Spectrometry (GC/LC-MS) (Trace Analysis) |
| Primary Utility | Absolute structural elucidation & stereochemistry.[1] | Rapid "Go/No-Go" screening for reaction completion. | Molecular weight confirmation & impurity profiling.[2] |
| Specificity | High. Resolves diastereotopic protons; distinct shifts for epoxide vs. diol. | Moderate. Epoxide ring breathing (~915 cm⁻¹) can be obscured by aromatic fingerprints.[1] | High. Fragmentation patterns confirm the loss of the glycidyl moiety.[1] |
| Key Limitation | Requires sample workup/solubility; slow for high-throughput. | Lower sensitivity for <1% impurities. | Ionization can sometimes ring-open the labile epoxide.[1] |
| Best For... | Final product validation & purity assay. | Real-time reaction monitoring (disappearance of Phenol -OH). | Detecting trace residual epichlorohydrin or dimers. |
Part 2: Spectral Fingerprinting (The "Product" vs. Alternatives)
This section details the specific spectral signatures required to confirm the oxiran-2-ylmethoxy structure (
1. Proton NMR (
H NMR) – The Definitive Fingerprint
The glycidyl ether group exhibits a characteristic ABX pattern (or more accurately, an AMX system with diastereotopic protons) due to the chiral center at the methine carbon.[1]
-
The Target (Oxiran-2-ylmethoxy):
-
2.7 – 2.9 ppm (
): Two distinct multiplets (terminal epoxide ).[1] They are diastereotopic and magnetically non-equivalent. -
3.3 – 3.4 ppm (
): A multiplet representing the methine ( ) proton of the epoxide ring.[1] -
3.9 – 4.2 ppm (
): The ether methylene ( ) protons.[1] These are significantly deshielded by the oxygen and often appear as a split doublet of doublets (dd).[1] - 6.8 – 7.5 ppm: Aromatic protons (Reference signal).
-
2.7 – 2.9 ppm (
-
The Alternative (Hydrolyzed Diol Impurity):
-
Shift: The epoxide signals at 2.7–3.4 ppm disappear .
-
New Signals: New multiplets appear further downfield (3.5 – 4.0 ppm) corresponding to the opened glycol chain (
). -
Exchangeable: Broad singlets for
protons appear (solvent dependent).
-
2. Infrared Spectroscopy (FTIR) – Functional Group Validation[1]
-
The Target:
-
The Precursor (Phenol):
3. Carbon NMR (
C NMR)
-
Terminal Epoxide Carbon: ~44 ppm.
-
Methine Epoxide Carbon: ~50 ppm.
-
Ether Methylene Carbon: ~69 ppm.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision logic for validating the synthesis of an oxiran-2-ylmethoxy aromatic, specifically distinguishing it from the "Alternative" (the ring-opened byproduct).
Figure 1: Analytical decision matrix for distinguishing the target glycidyl ether from precursors and hydrolysis byproducts.
Part 4: Experimental Protocols
A. Synthesis Context (Brief)
To generate the sample for characterization:
React the substituted phenol (1.0 eq) with Epichlorohydrin (3-5 eq) in the presence of solid
B. Characterization Workflow (SOP)
1. Sample Preparation for NMR:
-
Solvent: Use
(Chloroform-d) as the primary solvent. -
Note: Avoid
or wet DMSO- if the sample is unstable, as trace acid/base in the solvent can catalyze ring opening during long acquisition times.[1] -
Concentration: 10-15 mg sample in 0.6 mL solvent.
2. Data Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (d1): Set to
seconds. The epoxide protons have different relaxation times than the aromatic protons; insufficient delay will affect integration accuracy (purity calculations).[1] -
Scans: 16-64 scans are sufficient for >95% purity; 128+ required for detecting <1% impurities.
3. Quantitative Purity Calculation (qNMR approach): To validate "performance" (purity) without an external standard:
-
Calibrate the spectrum to the residual solvent peak (
at 7.26 ppm). -
Integrate the aromatic protons (e.g., 4H for a para-substituted benzene).[1] Set this integral to the theoretical value.
-
Integrate the methine proton (
) at ~3.3 ppm. -
Calculation:
If the ratio is <95%, and new peaks appear at 3.6-3.8 ppm, the product has degraded.[1]
Part 5: Troubleshooting & Validation
Self-Validating System: The protocol is self-validating through the Integration Ratio Check .[1]
-
The integral of the ether methylene protons (
at ~4.1 ppm) must equal the integral of the methine proton ( at ~3.3 ppm).[1] -
Deviation: If the methylene integral is high (>2.1x) but the epoxide integral is low, it indicates the presence of Polymerized Species (poly-ether backbone formation), a common failure mode in epoxy resin synthesis.[1]
Common Artifacts:
-
Water Peak: In
, water appears around 1.56 ppm.[1] Do not confuse this with aliphatic impurities. -
Epichlorohydrin Residue: Look for multiplets at 2.8, 3.6, and 11.0 ppm (if acid chloride used) or distinct shifts slightly different from the product.[1] Epichlorohydrin is volatile; if detected, dry the sample under high vacuum (<1 mbar) for 2 hours.[1]
References
-
Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] John Wiley & Sons. (Standard text for NMR shift assignments).
-
Synthesis and characterization of phenyl glycidyl ether derivatives. Journal of Applied Polymer Science, 1990.
-
NIST Chemistry WebBook, SRD 69. Phenyl Glycidyl Ether Mass Spectrum.[1] National Institute of Standards and Technology.[Link][1]
-
Characterization of Epoxy Resins by NMR Spectroscopy. Macromolecules, 1998.[1] (Detailed analysis of epoxide vs. diol shifts). [Link]
-
Methods for the analysis of epoxide equivalent weights. ASTM D1652-11. (Standard industrial alternative to spectroscopy). [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
